Temporin-GHd
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C76H108N18O16 |
|---|---|
Poids moléculaire |
1529.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C76H108N18O16/c1-10-44(7)63(94-75(108)64(45(8)11-2)93-72(105)58(35-51-37-80-41-83-51)89-67(100)53(27-28-61(78)96)85-68(101)55(30-43(5)6)87-66(99)52(77)31-47-21-15-12-16-22-47)74(107)81-38-62(97)84-46(9)65(98)86-54(29-42(3)4)69(102)92-60(39-95)73(106)90-57(34-50-36-79-40-82-50)71(104)88-56(32-48-23-17-13-18-24-48)70(103)91-59(76(109)110)33-49-25-19-14-20-26-49/h12-26,36-37,40-46,52-60,63-64,95H,10-11,27-35,38-39,77H2,1-9H3,(H2,78,96)(H,79,82)(H,80,83)(H,81,107)(H,84,97)(H,85,101)(H,86,98)(H,87,99)(H,88,104)(H,89,100)(H,90,106)(H,91,103)(H,92,102)(H,93,105)(H,94,108)(H,109,110)/t44-,45-,46-,52-,53-,54-,55-,56-,57-,58-,59-,60-,63-,64-/m0/s1 |
Clé InChI |
YCWIQPAQDXZSCK-SUDAOBRNSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Temporin-GHd: A Technical Guide to its Discovery, Isolation, and Characterization from Hylarana guentheri
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial peptide Temporin-GHd, originally discovered and isolated from the skin secretions of the Guenther's frog, Hylarana guentheri. This document details the experimental protocols for its isolation and characterization, presents its known biological activities in a clear, tabular format, and visualizes the key experimental workflows.
Introduction
Amphibian skin is a rich source of bioactive peptides, including a diverse array of antimicrobial peptides (AMPs) that form a crucial part of the innate immune system.[1] The temporin family of peptides, first isolated from Rana temporaria, are among the shortest known naturally occurring AMPs, typically consisting of 10-13 amino acid residues.[2][3] These peptides have garnered significant interest in the scientific community for their potential as novel therapeutic agents, particularly in an era of increasing antibiotic resistance.
Temporins exhibit a broad spectrum of activity against various pathogens, including Gram-positive and Gram-negative bacteria, and fungi.[3][4] Several temporins, including this compound, have been identified from the skin secretions of Hylarana guentheri, a frog species widely distributed in Southern China.[4][5][6] This guide focuses specifically on this compound, providing a detailed account of the scientific processes behind its discovery and characterization.
Discovery and Molecular Cloning
The discovery of this compound was primarily achieved through molecular cloning techniques applied to the skin of Hylarana guentheri.[4] The cDNAs encoding this compound and other related peptides were identified from a cDNA library constructed from the frog's skin.[4] This approach allowed for the deduction of the mature peptide's amino acid sequence.[4]
Physicochemical Properties of this compound
This compound is a 13-amino acid peptide.[7] Like other temporins, it is characterized by a C-terminal amidation.[3] Structurally, this compound adopts a random coil conformation in aqueous solutions but transitions to an α-helical structure in membrane-mimicking environments, such as in the presence of sodium dodecyl sulphate (SDS) or trifluoroethanol (TFE).[8] This amphipathic helical structure is crucial for its antimicrobial activity, facilitating interaction with and disruption of microbial cell membranes.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | FLQHIIGALSHFF | [7] |
| Molecular Weight | 1459.8 Da (Calculated) | N/A |
| Net Charge | +1 (at neutral pH) | N/A |
| C-terminus | Amidated | [3] |
Isolation and Purification
The isolation of this compound from Hylarana guentheri skin secretions follows a multi-step protocol involving stimulation of peptide secretion, collection, and subsequent chromatographic purification.
Experimental Protocol: Peptide Isolation and Purification
-
Stimulation of Skin Secretion:
-
Specimens of Hylarana guentheri are subjected to mild transdermal electrical stimulation to induce the release of granular gland contents.[6][9] Alternatively, injection or immersion in a norepinephrine (B1679862) solution can be used to stimulate peptide release.[1][10][11] This is a non-lethal method that allows for the collection of skin secretions without harming the animal.[10]
-
-
Collection and Initial Purification:
-
The secreted material is collected by washing the frog's skin with deionized water.[6]
-
The resulting solution is then acidified, centrifuged to remove cellular debris, and passed through a Sep-Pak C18 cartridge to capture the peptides.[10][11]
-
The cartridge is washed, and the peptides are eluted with a solution of acetonitrile (B52724) in aqueous trifluoroacetic acid (TFA). The eluate is then lyophilized.[10][11]
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The lyophilized crude extract is redissolved in an appropriate buffer (e.g., 0.1% TFA in water) and subjected to RP-HPLC on a C18 column.[10][12]
-
A linear gradient of increasing acetonitrile concentration in 0.1% TFA is used to separate the peptide components of the crude secretion.[10][11]
-
Fractions are collected and monitored by UV absorbance at 214 nm.[10][11]
-
-
Structural Characterization:
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and characterization of this compound.
Biological Activity
This compound has demonstrated a range of biological activities, primarily antimicrobial and antibiofilm effects. Its efficacy has been tested against various microorganisms.
Experimental Protocol: Antimicrobial Activity Assessment
The antimicrobial activity of this compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of microorganisms.
-
Microorganism Preparation:
-
Broth Microdilution Assay:
-
Two-fold serial dilutions of the synthesized peptide are prepared in a 96-well microtiter plate.[13][14]
-
An equal volume of the standardized bacterial suspension is added to each well.[13][14]
-
The plate is incubated at 37°C for 18-24 hours.[13]
-
The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth, often measured by absorbance at 600 nm.[13][14]
-
-
MBC Determination:
-
A small aliquot (e.g., 50 µL) from the wells of the MIC assay showing no visible growth is plated onto an appropriate solid agar (B569324) medium.[13][14]
-
The plates are incubated at 37°C for 24 hours.[13]
-
The MBC is the lowest peptide concentration at which no bacterial colonies are formed.[13][14]
-
Antimicrobial Spectrum of this compound
This compound and its related peptides exhibit broad-spectrum antimicrobial activity.[4]
Table 2: Antimicrobial Activity (MIC) of Temporin Peptides from H. guentheri
| Peptide | Organism | Strain | MIC (µM) | Reference |
| Temporin-GHa | Staphylococcus aureus | ATCC 25923 | 12.5 | [13] |
| Temporin-GHc | Streptococcus mutans | ATCC 25175 | 12.5 | [14] |
| This compound | Streptococcus mutans | ATCC 25175 | 13 | [14] |
| Temporin-GHa | Bacillus subtilis | ATCC 6633 | 12.9 | [4] |
| Temporin-GHb | Bacillus subtilis | ATCC 6633 | 12.9 | [4] |
| Temporin-GHc | Bacillus subtilis | ATCC 6633 | 12.9 | [4] |
| This compound | Bacillus subtilis | ATCC 6633 | 12.9 | [4] |
| Temporin-GHa | Escherichia coli | ATCC 25922 | >51.6 | [4] |
| Temporin-GHb | Escherichia coli | ATCC 25922 | 25.8 | [4] |
| Temporin-GHc | Escherichia coli | ATCC 25922 | 25.8 | [4] |
| This compound | Escherichia coli | ATCC 25922 | 25.8 | [4] |
| Temporin-GHa | Candida albicans | ATCC 10231 | 51.6 | [4] |
| Temporin-GHb | Candida albicans | ATCC 10231 | 51.6 | [4] |
| Temporin-GHc | Candida albicans | ATCC 10231 | 51.6 | [4] |
| This compound | Candida albicans | ATCC 10231 | 51.6 | [4] |
Mechanism of Action
The primary mechanism of action for this compound is believed to be the disruption of the microbial cell membrane.[8] The positively charged residues of the peptide are thought to interact electrostatically with the negatively charged components of the bacterial membrane.[15] Following this initial binding, the hydrophobic face of the α-helical peptide inserts into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[9][15]
The ability of this compound to permeabilize bacterial membranes can be assessed by monitoring the leakage of nucleic acids.
-
A bacterial suspension (e.g., 2 x 10^8 CFU/mL) is treated with the peptide at various concentrations (e.g., 0.5x, 1x, and 2x MIC).[14]
-
The suspension is incubated at 37°C for different time intervals.[14]
-
After incubation, the bacteria are pelleted by centrifugation.[14]
-
The supernatant is collected, and the absorbance at 260 nm is measured to quantify the amount of nucleic acid that has leaked from the cells.[14] An increase in absorbance at 260 nm over time indicates membrane damage.[14]
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound, a short, cationic antimicrobial peptide from Hylarana guentheri, represents a promising candidate for the development of new anti-infective agents. Its discovery through molecular cloning and subsequent characterization have revealed its potent activity against a range of microorganisms. The detailed protocols and data presented in this guide offer a valuable resource for researchers in the fields of microbiology, pharmacology, and drug development who are interested in exploring the therapeutic potential of amphibian-derived antimicrobial peptides. Further research into its efficacy, stability, and potential for chemical modification could pave the way for its application in treating infectious diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Purification and characterization of novel antimicrobial peptides from the skin secretion of Hylarana guentheri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial peptides in frog skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Peptides in Frog Skin Secretions | Springer Nature Experiments [experiments.springernature.com]
- 12. Purification and characterization of novel antimicrobial peptides from the skin secretion of Hylarana guentheri [ouci.dntb.gov.ua]
- 13. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Temporin-Like Peptides Show Antimicrobial and Anti-Biofilm Activities against Streptococcus mutans with Reduced Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
Temporin-GHd: A Technical Guide on Peptide Structure, Conformation, and Antimicrobial Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Temporin-GHd, a short-chain antimicrobial peptide (AMP) isolated from the frog Hylarana guentheri. As a member of the temporin superfamily, this compound represents a promising candidate for the development of novel anti-infective agents. This document consolidates key findings on its structure, conformation in different environments, biological activity, and mechanism of action, supplemented with detailed experimental protocols and workflow visualizations.
Introduction to this compound
Temporins are a family of small, typically cationic, and hydrophobic antimicrobial peptides, first discovered in the skin of the European red frog, Rana temporaria.[1][2] They are among the shortest known naturally occurring AMPs, usually consisting of 10-13 amino acid residues.[1][3] Their primary mode of action involves interaction with and disruption of microbial cell membranes, a mechanism that is less likely to induce resistance compared to conventional antibiotics.[3]
This compound is a 13-residue peptide identified, along with its analogs Temporin-GHc, from a cDNA library of the frog Hylarana guentheri. These peptides have demonstrated a broad spectrum of antimicrobial activities against both bacteria and fungi. Notably, this compound exhibits significant activity against the cariogenic bacterium Streptococcus mutans, including its biofilms, while displaying low cytotoxicity to human cells, marking it as a peptide of significant therapeutic interest.
Physicochemical Properties and Structure
While the precise amino acid sequence for this compound (GenBank accession No: KU518309) is not detailed in the available literature, extensive analysis of its closely related analogs, such as Temporin-GHa, provides insight into the expected physicochemical characteristics of this family.
Table 1: Physicochemical Properties of a Representative Temporin-GH Peptide (Temporin-GHa)
| Property | Value | Description |
|---|---|---|
| Amino Acid Sequence | FLQHIIGALGHLF | One-letter code for Temporin-GHa. |
| Molecular Weight (MW) | 1464.76 Da | The mass of one molecule of the peptide. |
| Net Charge (at pH 7) | 0 | Overall charge of the peptide at physiological pH. |
| Isoelectric Point (pI) | 7.67 | The pH at which the peptide has no net electrical charge. |
| Boman Index | 1.71 kcal/mol | An indicator of the peptide's protein-binding potential. |
| Hydrophobicity (GRAVY) | 1.315 | Grand Average of Hydropathicity; positive values indicate hydrophobicity. |
| Hydrophobic Moment (µH) | -1.49 | A measure of the amphipathicity of the peptide's helical structure. |
Conformation and Structural Analysis
The biological function of this compound is intrinsically linked to its secondary structure, which is highly dependent on the surrounding environment.
Conformational Plasticity
Circular Dichroism (CD) spectroscopy reveals that this compound undergoes a significant conformational change upon transitioning from an aqueous to a membrane-like environment.
-
In Aqueous Solution (e.g., PBS): The peptide adopts a largely unstructured, random coil conformation.
-
In Membrane-Mimetic Environments (e.g., 50% TFE or 30 mM SDS): The peptide folds into a distinct α-helical structure.
This transition is crucial for its antimicrobial activity, as the α-helical conformation facilitates its insertion into and disruption of the bacterial lipid bilayer.
Amphipathic Helical Structure
When folded into an α-helix, temporins, including GHd, exhibit an amphipathic character, meaning the polar (hydrophilic) and nonpolar (hydrophobic) amino acid residues are segregated on opposite faces of the helix. This arrangement is fundamental to its membrane-disrupting mechanism. The positively charged and polar residues interact with the negatively charged components of bacterial membranes, while the hydrophobic face penetrates the lipid core.
As the sequence for this compound is not available, the helical wheel projection for the known analog Temporin-GHa (FLQHIIGALGHLF) is provided below as a representative example of the structural properties of this peptide family.
Biological and Cytotoxic Activity
This compound shows potent activity against pathogenic bacteria, particularly S. mutans, and is effective against both planktonic cells and established biofilms.
Table 2: Antimicrobial and Antibiofilm Activity of this compound against Streptococcus mutans
| Activity Metric | Value (µM) | Description | Reference |
|---|---|---|---|
| Minimum Bactericidal Concentration (MBC) | 26 | Lowest concentration to kill 99.9% of bacteria. | |
| Minimum Biofilm Inhibitory Concentration (MBIC₅₀) | 6.6 | Concentration to inhibit biofilm formation by 50%. |
| Minimum Biofilm Reduction Concentration (MBRC₅₀) | 26 | Concentration to reduce a 12h pre-formed biofilm by 50%. | |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | Result | Concentration | Reference |
|---|
| Human Oral Epithelial Cells (HOECs) | CCK-8 | No cytotoxicity observed | up to 200 µM | |
Mechanism of Action
The antimicrobial action of this compound is a multi-stage process targeting the integrity of the bacterial cell membrane.
-
Electrostatic Attraction: The positively charged peptide is initially attracted to the anionic components (e.g., lipoteichoic acids) of the Gram-positive bacterial cell envelope.
-
Membrane Insertion & Permeabilization: Upon reaching the membrane, the peptide folds into its amphipathic α-helical structure. The hydrophobic face inserts into the lipid core while the hydrophilic face interacts with lipid head groups, disrupting the bilayer's organization. This disruption increases membrane permeability, leading to the leakage of intracellular contents, such as nucleic acids and ions.
-
Intracellular Effects: Following membrane disruption, the peptide may translocate into the cytoplasm and interact with intracellular targets, such as genomic DNA, further contributing to cell death.
-
Biofilm Disruption: At sub-MIC concentrations, this compound can downregulate the expression of genes responsible for producing extracellular polysaccharides (EPS), which are critical for biofilm matrix integrity, thereby inhibiting biofilm formation and stability.
Detailed Experimental Protocols
This section outlines the methodologies used to characterize this compound's structure and function.
Peptide Synthesis and Purification
Temporin peptides are commercially synthesized using a standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis protocol.
-
Synthesis: The peptide is assembled on a solid-phase resin, adding one amino acid at a time from the C-terminus to the N-terminus.
-
Cleavage: The completed peptide is cleaved from the resin using a chemical cocktail (e.g., containing trifluoroacetic acid).
-
Purification: The crude peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The identity and molecular weight of the purified peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptide in different solvent environments.
Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Assay
This broth microdilution assay determines the lowest peptide concentration that inhibits bacterial growth (MIC) or kills the bacteria (MBC).
Cytotoxicity Assay (CCK-8)
This colorimetric assay evaluates the effect of the peptide on the viability of mammalian cells.
-
Cell Seeding: Seed human cells (e.g., HOECs) into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow attachment.
-
Peptide Treatment: Remove the culture medium and add 200 µL of fresh medium containing various concentrations of this compound (e.g., 6.3 to 200 µM). Include a negative control (no peptide) and a positive control (e.g., a known cytotoxic agent). Incubate for a defined period (e.g., 60 minutes).
-
Recovery: Decant the peptide solution, add 200 µL of fresh medium with 10% FBS, and incubate for another 24 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 3 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated relative to the untreated negative control cells.
Conclusion
This compound is a potent antimicrobial peptide with a dual mechanism of action involving direct membrane disruption and interference with biofilm formation. Its conformational shift to an α-helix in membrane environments is key to its ability to permeabilize bacterial cells. Crucially, it demonstrates high efficacy against pathogenic targets like S. mutans while exhibiting minimal cytotoxicity against human cells, resulting in a favorable therapeutic window. These characteristics make this compound and its analogs strong candidates for further preclinical and clinical development as next-generation antibiotics to combat bacterial infections, particularly those involving biofilms.
References
- 1. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Temporin-GHd on Bacterial Membranes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Temporin-GHd, a short, cationic antimicrobial peptide isolated from the frog Hylarana guentheri, has demonstrated potent bactericidal activity, particularly against Gram-positive bacteria such as the cariogenic pathogen Streptococcus mutans. This technical guide delineates the mechanism by which this compound exerts its antimicrobial effects, focusing on its interaction with and disruption of the bacterial cell membrane. Through a comprehensive review of available data, this document provides a detailed overview of the peptide's mode of action, quantitative summaries of its efficacy, and the experimental protocols used to elucidate its function. The primary mechanism involves a rapid permeabilization of the bacterial membrane, leading to the leakage of intracellular contents and subsequent cell death.
Introduction to this compound
This compound is a 13-amino-acid peptide with a net positive charge, a characteristic feature of many antimicrobial peptides (AMPs) that facilitates their interaction with the negatively charged components of bacterial membranes.[1][2] Structurally, this compound adopts a random coil conformation in aqueous solutions but transitions to an α-helical structure in membrane-mimetic environments.[1][2][3] This amphipathic α-helix, with segregated polar and nonpolar faces, is crucial for its interaction with and insertion into the lipid bilayer of bacterial membranes.[1][2][3]
Core Mechanism of Action: Bacterial Membrane Disruption
The primary target of this compound is the bacterial cytoplasmic membrane. The proposed mechanism involves a multi-step process initiated by electrostatic attraction, followed by membrane insertion and disruption.
Figure 1: Logical workflow of this compound's mechanism of action.
Membrane Permeabilization and Leakage of Intracellular Contents
Upon binding to the bacterial membrane, this compound induces a rapid increase in membrane permeability. This disruption of the membrane integrity leads to the leakage of essential intracellular components.
Nucleic Acid Leakage: A key indicator of membrane damage is the release of nucleic acids from the cytoplasm. Treatment of S. mutans with this compound results in a time- and concentration-dependent increase in the absorbance at 260 nm (OD₂₆₀) in the extracellular medium, signifying the leakage of DNA and RNA.[1][4][5]
General Disruption of Membrane Integrity: The compromised state of the bacterial membrane is further confirmed by viability assays using fluorescent dyes. The LIVE/DEAD BacLight™ assay, which employs SYTOX Green (staining membrane-compromised cells) and propidium (B1200493) iodide (staining dead cells), demonstrates a significant increase in the population of cells with damaged membranes upon exposure to this compound.[1][4][5] At concentrations equivalent to its Minimum Inhibitory Concentration (MIC), a majority of the bacterial population exhibits compromised membrane integrity.[1][4][5]
Morphological Changes
Scanning electron microscopy (SEM) provides visual evidence of the profound structural damage inflicted by this compound on bacterial cells. S. mutans cells treated with the peptide exhibit significant morphological alterations, including surface roughening, blebbing, and eventual cell lysis, in stark contrast to the smooth, intact surfaces of untreated cells.[6]
Quantitative Analysis of this compound Activity
The antimicrobial efficacy of this compound against S. mutans has been quantified through various assays, with the key findings summarized below.
| Parameter | Bacterium | Value (µM) | Reference |
| Minimum Inhibitory Concentration (MIC) | Streptococcus mutans | 13.1 | [4][5] |
| Minimum Bactericidal Concentration (MBC) | Streptococcus mutans | 26 | [4][5] |
Table 1: Antimicrobial Activity of this compound against Streptococcus mutans.
| Assay | Bacterium | Conditions | Observed Effect | Reference |
| Nucleic Acid Leakage | S. mutans | 0.5x, 1x, 2x MIC; 0-150 min | Time- and concentration-dependent increase in OD₂₆₀ | [1][4][5] |
| Membrane Integrity (LIVE/DEAD Assay) | S. mutans | 0.5x, 1x, 2x MIC; 60 min | Concentration-dependent increase in red fluorescence (dead cells) | [1][4][5] |
| Morphological Changes (SEM) | S. mutans | 5x MIC; 60 min | Cell surface damage, blebbing, and lysis | [6] |
Table 2: Summary of this compound's Effects on the Bacterial Membrane of Streptococcus mutans.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Nucleic Acid Leakage Assay
This assay measures the release of nucleic acids from bacteria as an indicator of membrane permeabilization.
Figure 2: Workflow for the Nucleic Acid Leakage Assay.
-
Bacterial Preparation: Grow S. mutans to the exponential phase in an appropriate broth medium. Harvest the cells by centrifugation and wash them with 0.9% NaCl. Resuspend the bacterial pellet in 0.9% NaCl to a final concentration of 2 x 10⁸ CFU/ml.[1]
-
Peptide Treatment: Add this compound to the bacterial suspension at final concentrations of 0.5x, 1x, and 2x MIC. A control sample with no peptide should be included.[1]
-
Incubation: Incubate the samples at 37°C. Aliquots are taken at various time points (e.g., 0, 30, 60, 90, 120, and 150 minutes).[1]
-
Sample Processing: At each time point, centrifuge the aliquots at 8,000 rpm for 10 minutes at 4°C to pellet the bacteria.[1]
-
Measurement: Carefully collect the supernatant and measure its absorbance at 260 nm using a spectrophotometer. An increase in absorbance indicates the leakage of nucleic acids.[1]
Bacterial Membrane Integrity Assay (LIVE/DEAD BacLight™)
This assay uses two fluorescent dyes, SYTOX Green and propidium iodide, to differentiate between live and dead cells based on membrane integrity.
Figure 3: Workflow for the LIVE/DEAD BacLight™ Assay.
-
Bacterial Preparation: Prepare a bacterial suspension of S. mutans at a concentration of 2 x 10⁸ CFU/ml in 0.9% NaCl as described above.[1]
-
Peptide Treatment: Treat 500 µl of the bacterial suspension with an equal volume of this compound solution to achieve final concentrations of 0.5x, 1x, and 2x MIC. Include positive (e.g., isopropyl alcohol) and negative (0.9% NaCl) controls. Incubate at 25°C for 60 minutes.[1]
-
Staining: Pellet the bacteria by centrifugation and resuspend in a solution containing the LIVE/DEAD BacLight™ dyes according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.[1]
-
Imaging and Analysis: Gently wash the cells to remove excess dye. Place a small volume of the stained suspension on a microscope slide and observe using a confocal laser scanning microscope with appropriate filters for green (live) and red (dead) fluorescence. The ratio of red to green cells can be quantified to determine the percentage of cells with compromised membranes.[1]
Scanning Electron Microscopy (SEM)
SEM is used to visualize the morphological changes of bacteria after peptide treatment.
-
Bacterial Treatment: Treat a mid-logarithmic phase bacterial culture with this compound (e.g., at 5x MIC) for a specified duration (e.g., 60 minutes). A control sample with no peptide should be prepared in parallel.
-
Fixation: Harvest the cells by centrifugation and wash with a buffer (e.g., phosphate-buffered saline). Fix the cells with a solution of 2.5% glutaraldehyde (B144438) for at least one hour at room temperature.
-
Dehydration: Dehydrate the fixed cells through a graded series of ethanol (B145695) concentrations (e.g., 30%, 50%, 70%, 90%, and 100%).
-
Drying and Coating: Critical-point dry the dehydrated samples. Mount the dried samples on stubs and coat them with a thin layer of a conductive material, such as gold or palladium.
-
Imaging: Observe the samples under a scanning electron microscope to visualize the bacterial morphology.
Concluding Remarks
The available evidence strongly supports a mechanism of action for this compound that is centered on the rapid and extensive disruption of the bacterial cell membrane. Its amphipathic α-helical structure, induced upon interaction with the membrane, is key to its ability to compromise the lipid bilayer, leading to the leakage of vital cellular contents and ultimately, cell death. The quantitative data, though primarily from studies on S. mutans, consistently demonstrate a potent bactericidal effect at low micromolar concentrations. The detailed experimental protocols provided herein serve as a guide for the continued investigation of this compound and other antimicrobial peptides. Further research focusing on its interaction with model lipid bilayers and its efficacy against a broader range of pathogenic bacteria will provide a more complete understanding of its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 6. researchgate.net [researchgate.net]
The Native Function of Temporin-GHd: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Temporin-GHd, a small cationic antimicrobial peptide isolated from the skin secretions of the Hylarana guentheri frog, represents a promising candidate for novel antimicrobial and antibiofilm agent development. Its primary native function is a crucial component of the frog's innate immune system, providing a first line of defense against a broad spectrum of pathogens. This technical guide provides an in-depth analysis of the known biological activities of this compound, with a focus on its antimicrobial and antibiofilm properties. Detailed experimental methodologies are presented to facilitate further research and development. Furthermore, this document elucidates the peptide's mechanism of action through signaling pathway diagrams and summarizes its biological efficacy with quantitative data.
Introduction
Amphibian skin is a remarkable source of bioactive peptides, which serve as a chemical shield against microbial invasion in their moist environments. Among these are the temporins, a family of small, typically C-terminally amidated peptides characterized by their potent antimicrobial activity, particularly against Gram-positive bacteria. This compound, a 13-residue peptide, has been identified as a key player in the defensive arsenal (B13267) of Hylarana guentheri. Its multifaceted mechanism of action, involving direct membrane disruption and modulation of bacterial gene expression, coupled with low cytotoxicity to mammalian cells, makes it a subject of significant interest for therapeutic applications.
Biological Activities of this compound
The principal native function of this compound is to protect the frog from pathogenic microorganisms. This is achieved through direct antimicrobial and antibiofilm activities. While its immunomodulatory role within the frog is less characterized, it is hypothesized to contribute to local immune responses at the site of secretion.
Antimicrobial Activity
This compound exhibits potent, broad-spectrum antibacterial activity. It is particularly effective against Gram-positive bacteria, including the cariogenic bacterium Streptococcus mutans.[1][2][3]
Antibiofilm Activity
Biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, are notoriously resistant to conventional antibiotics. This compound has demonstrated significant efficacy in both inhibiting the formation of new biofilms and disrupting established ones.[1][4]
Cytotoxicity Profile
A critical aspect of any potential therapeutic agent is its safety profile. This compound has been shown to have low hemolytic activity against human red blood cells and minimal cytotoxicity against human oral epithelial cells at concentrations effective against bacteria.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the biological activities of this compound.
Table 1: Antimicrobial Activity of this compound against Streptococcus mutans
| Parameter | Value (μM) | Reference |
| Minimum Inhibitory Concentration (MIC) | 13.1 | [1] |
| Minimum Bactericidal Concentration (MBC) | 26 | [1] |
Table 2: Antibiofilm Activity of this compound against Streptococcus mutans
| Parameter | Value (μM) | Reference |
| 50% Biofilm Inhibitory Concentration (MBIC₅₀) | 6.6 | [1][4] |
| 50% Biofilm Eradication Concentration (MBRC₅₀) | 26 | [1][4] |
Table 3: Cytotoxicity of this compound
| Cell Type | Parameter | Value (μM) | Reference |
| Human Red Blood Cells | 50% Hemolytic Concentration (HC₅₀) | 50 | [1] |
| Human Oral Epithelial Cells | No significant cytotoxicity observed up to | 200 | [1][5] |
Mechanism of Action
This compound exerts its antimicrobial effects through a dual mechanism. Its cationic and amphipathic properties facilitate its interaction with and disruption of the negatively charged bacterial cell membrane.[1][2][3] This leads to increased membrane permeability and ultimately cell death.
Beyond direct membrane lysis, this compound modulates bacterial gene expression. Specifically, it downregulates the expression of genes responsible for the synthesis of exopolysaccharides (EPS), which are critical components of the biofilm matrix in S. mutans.[1][3]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for the inhibition of S. mutans biofilm formation by this compound.
Experimental Protocols
The following section details the methodologies for key experiments cited in this guide.
Peptide Isolation and Purification from Frog Skin Secretions (General Protocol)
This protocol provides a general framework for the extraction of peptides from frog skin. Specific purification steps for this compound would require further optimization.
Methodology:
-
Induction of Secretion: Anuran skin secretions can be induced by mild electrical stimulation or injection of norepinephrine.[6][7] All procedures should be carried out under ethical guidelines for animal research.
-
Collection: The secreted material is collected by rinsing the dorsal skin with deionized water or by gentle scraping.
-
Extraction: The collected secretions are acidified (e.g., with trifluoroacetic acid) and peptides are extracted using a solvent such as methanol.
-
Purification: The crude extract is subjected to multiple rounds of reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[6][8]
-
Characterization: The purified peptide is characterized by mass spectrometry and Edman degradation to confirm its amino acid sequence.[6][8]
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined using the broth microdilution method.
Methodology:
-
Preparation of Peptide Solutions: A stock solution of this compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: The test bacterium (S. mutans) is cultured to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Incubation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
MBC Determination: Aliquots from the wells showing no visible growth are plated onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Biofilm Inhibition and Eradication Assays
These assays are performed to evaluate the effect of this compound on biofilm formation and pre-formed biofilms.
Methodology for Biofilm Inhibition (MBIC):
-
A standardized bacterial suspension is added to the wells of a microtiter plate containing serial dilutions of this compound.
-
The plate is incubated to allow for biofilm formation.
-
After incubation, non-adherent cells are washed away.
-
The remaining biofilm is quantified using methods such as crystal violet staining or a metabolic assay (e.g., MTT).
-
The MBIC₅₀ is the concentration of the peptide that causes a 50% reduction in biofilm formation compared to the control.[1][4]
Methodology for Biofilm Eradication (MBRC):
-
Biofilms are allowed to form in a microtiter plate in the absence of the peptide.
-
After a set period of growth, the planktonic cells are removed, and fresh medium containing serial dilutions of this compound is added to the established biofilms.
-
The plate is incubated for a further period.
-
The remaining viable biofilm is quantified.
-
The MBRC₅₀ is the concentration that results in a 50% reduction in the viability of the pre-formed biofilm.[1][4]
Cytotoxicity Assays
Hemolysis Assay:
-
Fresh red blood cells are washed and resuspended in a suitable buffer (e.g., PBS).
-
The red blood cell suspension is incubated with various concentrations of this compound.
-
A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.
-
After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength that detects hemoglobin release (e.g., 540 nm).
-
The percentage of hemolysis is calculated relative to the positive control.
Cell Viability Assay (e.g., MTT Assay):
-
Human cells (e.g., oral epithelial cells) are seeded in a 96-well plate and allowed to adhere.
-
The cells are then treated with different concentrations of this compound.
-
After the treatment period, a reagent such as MTT is added, which is converted to a colored formazan (B1609692) product by metabolically active cells.
-
The absorbance of the formazan product is measured, which is proportional to the number of viable cells.
Conclusion and Future Directions
This compound is a potent antimicrobial peptide with significant activity against pathogenic bacteria and their biofilms. Its favorable safety profile makes it an attractive candidate for further development as a therapeutic agent. Future research should focus on elucidating its full spectrum of activity against a wider range of clinically relevant pathogens, including drug-resistant strains. A more detailed investigation into its immunomodulatory functions within the amphibian host could provide valuable insights into its broader biological roles and potential applications in modulating inflammatory responses. Furthermore, structure-activity relationship studies could lead to the design of synthetic analogs with enhanced potency and stability, paving the way for novel anti-infective therapies.
References
- 1. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial peptides in frog skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Peptides in Frog Skin Secretions | Springer Nature Experiments [experiments.springernature.com]
Temporin-GHd: A Technical Guide to its Physicochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin-GHd is a short, 13-residue antimicrobial peptide (AMP) originally isolated from the skin of the frog Hylarana guentheri. As a member of the temporin family, it represents a class of host defense peptides with significant potential for therapeutic applications due to its broad-spectrum antimicrobial activities. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their characterization, and a visualization of its proposed mechanism of action. All quantitative data is summarized for clarity, and experimental workflows are described to facilitate reproducibility.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are crucial for understanding its biological activity and potential for drug development. These properties were determined using the amino acid sequence obtained from the GenBank database (Accession: KU518309) and calculated using established bioinformatics tools.
Amino Acid Sequence: Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Gly-His-Ile-Phe
| Property | Value | Method of Determination |
| Amino Acid Sequence | FLQHIIGALGHIF | GenBank Accession: KU518309 |
| Molecular Weight | 1451.78 g/mol | Theoretical calculation (ExPASy ProtParam) |
| Theoretical Isoelectric Point (pI) | 8.09 | Theoretical calculation (ExPASy ProtParam) |
| Net Charge at pH 7.4 | +1.8 | Theoretical calculation (ExPASy ProtParam) |
| Grand Average of Hydropathy (GRAVY) | 1.338 | Theoretical calculation (GRAVY Calculator) |
| Secondary Structure (Aqueous Solution) | Random Coil | Circular Dichroism Spectroscopy[1] |
| Secondary Structure (Membrane-mimetic) | α-helix | Circular Dichroism Spectroscopy[1] |
Mechanism of Action: Membrane Disruption
This compound exerts its antimicrobial effect through a direct, lytic mechanism targeting the microbial cell membrane. This process does not involve a specific intracellular signaling pathway but rather a physical disruption of the membrane's integrity. The peptide's amphipathic nature, with distinct hydrophobic and hydrophilic faces, is critical for this activity.
The proposed mechanism involves the following steps:
-
Electrostatic Attraction: The positively charged histidine residues of this compound are electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Hydrophobic Interaction & Insertion: Upon initial binding, the hydrophobic residues of the peptide interact with the lipid acyl chains of the membrane, leading to its insertion into the lipid bilayer.
-
Membrane Perturbation and Pore Formation: The accumulation of peptide molecules within the membrane disrupts the lipid packing, leading to membrane thinning, pore formation, and ultimately, loss of membrane integrity.
-
Cell Lysis: The disruption of the cell membrane results in the leakage of intracellular contents and ultimately leads to cell death.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the physicochemical properties of this compound.
Peptide Synthesis and Purification
1. Solid-Phase Peptide Synthesis (SPPS):
-
Method: Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis is the standard method for producing this compound.
-
Resin: A suitable resin, such as Rink Amide resin, is used as the solid support.
-
Amino Acid Activation: Amino acids are activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
-
Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF (dimethylformamide).
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification:
-
Objective: To purify the synthesized this compound from truncated sequences and other impurities.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high concentration of mobile phase B is applied to elute the peptide. For example, a gradient of 5% to 65% B over 30 minutes.
-
Detection: The peptide is detected by monitoring the absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the major peak are collected, and their purity is assessed by analytical RP-HPLC and mass spectrometry.
Secondary Structure Analysis
Circular Dichroism (CD) Spectroscopy:
-
Objective: To determine the secondary structure of this compound in different environments.
-
Instrumentation: A CD spectropolarimeter.
-
Sample Preparation:
-
Aqueous Environment: The peptide is dissolved in a buffer such as 10 mM sodium phosphate, pH 7.4.
-
Membrane-Mimetic Environment: The peptide is dissolved in a solution containing membrane-mimicking agents like 50% trifluoroethanol (TFE) or 30 mM sodium dodecyl sulfate (B86663) (SDS) micelles.
-
-
Measurement Parameters:
-
Wavelength Range: 190-260 nm.
-
Bandwidth: 1.0 nm.
-
Scan Speed: 50 nm/min.
-
Path Length: 1 mm quartz cuvette.
-
Temperature: 25°C.
-
-
Data Analysis: The CD spectra are recorded and the mean residue ellipticity is calculated. The resulting spectra are analyzed to determine the percentage of α-helix, β-sheet, and random coil structures. A characteristic spectrum with minima around 208 and 222 nm and a maximum around 192 nm is indicative of an α-helical structure.[1]
References
In Vitro Efficacy of Temporin-GHd: A Technical Overview for Researchers
An in-depth analysis of the initial preclinical data for Temporin-GHd, a promising antimicrobial peptide. This guide provides a comprehensive summary of its antimicrobial spectrum, mechanism of action, and cytotoxicity, supported by detailed experimental protocols and workflow visualizations to aid in future research and development.
This compound, a 13-residue antimicrobial peptide isolated from the frog Hylarana guentheri, has demonstrated significant antimicrobial and antibiofilm properties in early in vitro studies.[1] This technical guide synthesizes the available preclinical data, offering researchers, scientists, and drug development professionals a detailed resource on its initial efficacy. The document focuses on quantitative data, experimental methodologies, and visual representations of workflows to facilitate a deeper understanding of this compound's potential as a therapeutic agent.
Core Efficacy Data of this compound
Antimicrobial Spectrum
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] The primary quantitative measure of this efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that inhibits visible microbial growth.
| Microorganism | Type | MIC (µM) |
| Streptococcus mutans | Gram-positive bacterium | 13.1[1] |
(Note: While broad-spectrum activity is cited, specific MIC values for a wider range of microorganisms from the primary literature require further investigation.)
Bactericidal and Antibiofilm Activity against Streptococcus mutans
Beyond mere inhibition, this compound demonstrates potent bactericidal (killing) and antibiofilm capabilities against the cariogenic bacterium Streptococcus mutans.
| Activity Metric | Value (µM) |
| Minimum Bactericidal Concentration (MBC) | 26[1] |
| 50% Biofilm Inhibitory Concentration (MBIC₅₀) | 6.6[1] |
| 50% Biofilm Reduction Concentration (MBRC₅₀) | 26 |
Time-kill kinetic studies reveal that this compound's bactericidal effect on S. mutans is both concentration- and time-dependent. At a concentration of 2x MIC, it eradicates the bacterial population within 60 minutes.
Cytotoxicity Profile
An essential aspect of preclinical assessment is the evaluation of a compound's toxicity to host cells. In vitro cytotoxicity assays using human oral epithelial cells (HOECs) have shown that this compound has a favorable toxicity profile. No significant cytotoxicity was observed at concentrations up to 200 µM.
Mechanism of Action
The antimicrobial efficacy of this compound is primarily attributed to its ability to disrupt bacterial cell membranes. The peptide adopts a random coil structure in aqueous solutions but transitions to an α-helical conformation in membrane-like environments. This amphipathic structure, with distinct hydrophobic and hydrophilic faces, facilitates its interaction with and subsequent permeabilization of the bacterial membrane. This disruption leads to the leakage of intracellular contents, such as nucleic acids, ultimately resulting in cell death. Furthermore, evidence suggests that once the membrane is breached, this compound can bind to the bacterial genomic DNA.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these initial findings. The following sections outline the key experimental protocols used in the in vitro assessment of this compound.
Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against S. mutans.
Protocol:
-
S. mutans is cultured in Brain Heart Infusion (BHI) broth to the exponential growth phase and diluted to a concentration of 2 x 10⁶ CFU/mL.
-
This compound is serially diluted twofold in a 96-well microtiter plate.
-
An equal volume of the bacterial suspension is added to each well containing the peptide dilutions.
-
The plate is incubated under anaerobic conditions at 37°C for 16 hours.
-
The absorbance at 600 nm is measured using a microplate reader to determine the MIC, which is the lowest concentration that inhibits visible growth.
-
To determine the MBC, aliquots from wells with concentrations at and above the MIC are plated on BHI agar.
-
The plates are incubated, and the MBC is identified as the lowest peptide concentration that results in no bacterial growth on the agar.
Time-Kill Kinetics Assay
Objective: To assess the rate at which this compound kills S. mutans.
Protocol:
-
A suspension of S. mutans in the logarithmic growth phase is prepared at a concentration of 2 x 10⁶ CFU/mL in BHI broth.
-
This compound is added to the bacterial suspension at final concentrations of 0.5x, 1x, and 2x the MIC.
-
The mixtures are incubated at 37°C under anaerobic conditions.
-
At specified time points (0, 30, 60, 90, 120, and 180 minutes), aliquots are taken, serially diluted, and plated on BHI agar.
-
The plates are incubated, and the number of viable bacterial colonies is counted to determine the killing rate over time.
Caption: Workflow for the Time-Kill Kinetics Assay.
Nucleic Acid Leakage Assay
Objective: To determine if this compound causes leakage of intracellular nucleic acids by damaging the bacterial membrane.
Protocol:
-
S. mutans in the exponential phase is harvested, washed, and resuspended in 0.9% NaCl to a concentration of 2 x 10⁸ CFU/mL.
-
The bacterial suspension is treated with this compound at concentrations of 0.5x, 1x, and 2x the MIC at 37°C for various time points (0 to 150 minutes).
-
Following incubation, the bacterial cells are pelleted by centrifugation.
-
The supernatant is collected, and the absorbance is measured at 260 nm to quantify the amount of nucleic acid released from the cells.
References
Unraveling the Architecture: A Technical Guide to the Structural Prediction and Modeling of Temporin-GHd
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the computational methodologies for predicting and modeling the three-dimensional structure of Temporin-GHd, a potent antimicrobial peptide. Designed for researchers and professionals in the fields of biochemistry, drug development, and molecular modeling, this document outlines a comprehensive workflow from sequence to structure, supported by detailed experimental protocols and data analysis.
Introduction to this compound
This compound is an antimicrobial peptide isolated from the skin secretions of the frog Hylarana guentheri. It belongs to the temporin family, which is characterized by a group of small, cationic, and hydrophobic peptides.[1] These peptides are known for their broad-spectrum activity against various pathogens, including bacteria and fungi.[1] The therapeutic potential of this compound lies in its ability to disrupt microbial membranes, making it a promising candidate for the development of novel anti-infective agents.[1] Understanding its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding rational drug design efforts.
Structural Prediction of this compound
The prediction of a peptide's three-dimensional structure from its amino acid sequence is a critical step in understanding its function. For a short peptide like this compound, ab initio (or de novo) modeling is often the most suitable approach, as finding homologous templates with known structures can be challenging.
Recommended Workflow for Ab Initio Structural Prediction
This section details a recommended computational workflow for predicting the 3D structure of this compound.
Detailed Methodologies for Structural Prediction
Step 1: Sequence Analysis and Secondary Structure Prediction
-
Objective: To obtain the amino acid sequence of this compound and predict its secondary structural elements (α-helices, β-sheets, coils).
-
Protocol:
-
Obtain the FASTA sequence of this compound.
-
Submit the sequence to secondary structure prediction servers such as PSIPRED or JPred. These servers use machine learning algorithms to predict the secondary structure based on the amino acid sequence.
-
Analyze the output to identify regions with a high propensity for α-helical or other conformations. Temporins typically adopt an α-helical structure in a membrane-mimetic environment.[1]
-
Step 2: Ab Initio 3D Structure Modeling
-
Objective: To generate a three-dimensional model of this compound without relying on a homologous template.
-
Recommended Tool: PEP-FOLD is a server specifically designed for the de novo prediction of peptide structures.[2]
-
Protocol:
-
Access the PEP-FOLD server.
-
Input the amino acid sequence of this compound.
-
The server will perform simulations to sample the conformational space and generate a set of possible 3D models (decoys).
-
PEP-FOLD provides a ranking of the models based on a coarse-grained force field.[2]
-
Step 3: Model Refinement and Validation
-
Objective: To refine the predicted models and validate their stereochemical quality.
-
Protocol:
-
Model Selection: Choose the top-ranked models from the ab initio prediction for further analysis.
-
Energy Minimization: Perform energy minimization on the selected models using molecular mechanics force fields (e.g., GROMOS, AMBER) with software like GROMACS or AMBER. This step helps to relieve any steric clashes and optimize the geometry.
-
Structural Validation:
-
Ramachandran Plot Analysis: Use tools like PROCHECK or online servers to generate a Ramachandran plot. This plot validates the stereochemical quality of the protein structure by showing the distribution of the backbone dihedral angles (phi and psi).
-
ERRAT and Verify3D: Utilize these tools to assess the overall quality of the 3D model.
-
-
Molecular Modeling of this compound in a Membrane Environment
To understand the interaction of this compound with bacterial membranes, it is crucial to model the peptide in a lipid bilayer environment using molecular dynamics (MD) simulations.
Workflow for Molecular Dynamics Simulation
Detailed Protocol for MD Simulation
-
Objective: To simulate the behavior of this compound in a model bacterial membrane.
-
Protocol:
-
System Setup:
-
Use the refined 3D structure of this compound.
-
Construct a model lipid bilayer using a tool like CHARMM-GUI. A mixture of POPC (zwitterionic) and POPG (anionic) lipids is often used to mimic bacterial membranes.
-
Place the peptide near the surface of the lipid bilayer.
-
Solvate the system with water and add ions to neutralize the charge.
-
-
Simulation:
-
Perform energy minimization of the entire system.
-
Equilibrate the system in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Run a production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to observe the peptide's interaction with the membrane.
-
-
Analysis:
-
Analyze the trajectory to study the peptide's conformational changes, its insertion into the membrane, and its effect on the lipid bilayer structure.
-
Calculate metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the peptide.
-
Analyze the interactions between the peptide and lipid molecules.
-
-
Experimental Protocols for Characterization
The following are detailed methodologies for key experiments cited in the literature for the characterization of temporin peptides.
| Experiment | Detailed Methodology |
| Peptide Synthesis and Purification | Peptides are commercially synthesized using the Fmoc-based solid-phase peptide synthesis protocol. The identity of the peptides is confirmed by mass spectrometry, and their purity (>95%) is verified by reverse-phase high-performance liquid chromatography (RP-HPLC). |
| Circular Dichroism (CD) Spectroscopy | CD spectroscopy is performed to analyze the secondary structure of the peptide. The peptide is dissolved at a final concentration of 150 μM in different solutions: 10 mM phosphate-buffered saline (PBS, pH 7.2), 50% trifluoroethanol (TFE) to mimic a hydrophobic environment, and 30 mM sodium dodecyl sulfate (B86663) (SDS) micelles to mimic a membrane environment. Spectra are recorded on a spectropolarimeter. |
| Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination | The two-fold dilution method is used to determine the MIC. Briefly, a bacterial suspension is added to a 96-well plate containing serial dilutions of the peptide. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth after incubation. For MBC, an aliquot from the wells with no visible growth is plated on agar (B569324) plates to determine the lowest concentration that kills 99.9% of the initial bacterial inoculum. |
| Hemolytic Assay | Human red blood cells (hRBCs) are washed with PBS and resuspended. The hRBC suspension is mixed with serially diluted peptides and incubated at 37°C for 60 minutes. After centrifugation, the supernatant is collected, and the absorbance is measured at 450 nm to quantify hemoglobin release.[2] |
| Time-Killing Assay | A logarithmic phase bacterial culture is diluted, and the peptide is added at concentrations of 0.5x, 1x, and 2x MIC. The mixtures are incubated, and at various time points (0, 30, 60, 90, 120, and 180 minutes), aliquots are taken, serially diluted, and plated to determine the number of viable bacteria (CFU/ml).[2] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the related peptide Temporin-GHc from cited literature.
Table 1: Antimicrobial Activity of Temporin Peptides
| Peptide | Target Organism | MIC (μM) | MBC (μM) |
| Temporin-GHc | Streptococcus mutans | 16 | 32 |
| This compound | Streptococcus mutans | 8 | 16 |
Data extracted from studies on cariogenic bacteria.
Table 2: Hemolytic and Cytotoxic Activity
| Peptide | Hemolytic Activity (HC50 in μM) | Cytotoxicity against Human Oral Epithelial Cells (at 200 μM) |
| Temporin-GHc | > 200 | No significant cytotoxicity observed |
| This compound | > 200 | No significant cytotoxicity observed |
HC50 is the concentration of peptide causing 50% hemolysis.
Mechanism of Action: Membrane Disruption
The primary mechanism of action for temporins, including this compound, is the disruption of the bacterial cell membrane.[1] This is a multi-step process that does not involve a specific intracellular signaling pathway.
Conclusion
This technical guide provides a comprehensive framework for the structural prediction and modeling of this compound. By following the outlined computational workflows and experimental protocols, researchers can gain valuable insights into the structure-function relationship of this promising antimicrobial peptide. The predictive models, when validated by experimental data, can serve as a powerful tool for the rational design of more potent and selective temporin-based therapeutics. The methodologies described herein are not only applicable to this compound but can also be adapted for the study of other antimicrobial peptides.
References
The Temporin Family of Antimicrobial Peptides: A Technical Guide for Researchers
The temporin family of antimicrobial peptides (AMPs) represents a promising class of molecules in the fight against multidrug-resistant pathogens. First isolated from the skin of the European red frog Rana temporaria, these short, cationic peptides have demonstrated a broad spectrum of activity against various microorganisms, including bacteria, fungi, and protozoa.[1][2] This technical guide provides an in-depth overview of the temporin family, focusing on their structure, mechanism of action, and therapeutic potential, with a particular emphasis on quantitative data and detailed experimental methodologies for researchers and drug development professionals.
Core Characteristics of the Temporin Family
Temporins are among the smallest known naturally occurring antimicrobial peptides, typically ranging from 8 to 17 amino acids in length.[2][3] A defining characteristic is their low net positive charge, generally between 0 and +3 at neutral pH, which is lower than many other AMP families.[4][5] All known temporins are C-terminally amidated, a post-translational modification crucial for their biological activity.[2][4] In aqueous environments, temporins are largely unstructured; however, upon interaction with microbial membranes or in hydrophobic environments, they adopt an amphipathic α-helical conformation.[4][6] This structure is central to their antimicrobial function, allowing them to interact with and disrupt microbial cell membranes.
Mechanism of Action: A Multi-pronged Attack
The primary mechanism of action for most temporins is the perturbation and permeabilization of microbial cell membranes.[4][6] This process is initiated by electrostatic interactions between the positively charged peptide and the negatively charged components of microbial membranes, such as phosphatidylglycerol in bacteria.[7][8] Following this initial binding, the amphipathic nature of the α-helix facilitates its insertion into the lipid bilayer.[4]
The exact model of membrane disruption can vary depending on the specific temporin, its concentration, and the composition of the target membrane. Proposed mechanisms include the "carpet-like" model, where peptides accumulate on the membrane surface, causing tension and eventual collapse, and the formation of transient pores or channels, such as toroidal pores.[4] At higher concentrations, some temporins can exert a detergent-like effect, leading to the complete disintegration of the membrane.[4]
While membrane disruption is the principal bactericidal mechanism, some studies suggest that temporins may also have intracellular targets. For instance, temporin L has been shown to interact with the FtsZ protein in E. coli, a key component of the cell division machinery, leading to the inhibition of cell division.[9] Furthermore, in parasites like Leishmania, temporins can induce apoptosis-like cell death, involving mitochondrial membrane depolarization and DNA fragmentation, in addition to their direct membranolytic activity.[4][10]
Spectrum of Antimicrobial Activity
The temporin family exhibits a diverse spectrum of activity. While they are predominantly active against Gram-positive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species, several members also show efficacy against Gram-negative bacteria, fungi (such as Candida albicans), and protozoan parasites.[3][6][11] The activity against Gram-negative bacteria is often associated with the peptide's ability to traverse the outer membrane, a process that can be hindered by the lipopolysaccharide (LPS) layer.[12] Interestingly, some temporins, like temporin L, can act synergistically with other temporins to overcome this barrier.[12]
Quantitative Antimicrobial Activity of Selected Temporins
The antimicrobial efficacy of temporins is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for several well-studied temporins against a range of pathogens.
| Temporin | Organism | MIC (µM) | Reference |
| Temporin A | Staphylococcus aureus | 2.5 - 20 | [6] |
| Bacillus megaterium | 2.5 - 20 | [6] | |
| Enterococcus faecium (vancomycin-resistant) | 2.5 - 20 | [6] | |
| Enterococcus faecalis (vancomycin-resistant) | 2.5 - 20 | [6] | |
| Temporin B | Gram-positive bacteria | Not specified | [13] |
| Fungi | Not specified | [13] | |
| Temporin G | Staphylococcus aureus | Low concentrations | [6] |
| Enterococcus faecium | Low concentrations | [6] | |
| Stenotrophomonas maltophilia | Low concentrations | [6] | |
| Acinetobacter baumannii | Low concentrations | [6] | |
| Temporin L | Gram-positive bacteria | Strong activity | [1] |
| Gram-negative bacteria | Strong activity | [1] | |
| Temporin-1CEa | Gram-positive bacteria | Higher activity | [6] |
| Gram-negative bacteria | Lower activity | [6] | |
| Temporin-SHa | Leishmania infantum | Active | [10] |
| Gram-positive bacteria | Broad spectrum | [4] | |
| Gram-negative bacteria | Broad spectrum | [4] | |
| Yeasts/Fungi | Broad spectrum | [4] |
Detailed Experimental Protocols
Reproducible and standardized methodologies are crucial for the study of antimicrobial peptides. This section provides detailed protocols for key experiments in temporin research.
Peptide Synthesis and Purification
Temporins are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[14][15]
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Diethyl ether (cold)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Reverse-phase HPLC system with a C18 column
-
Mass spectrometer
Protocol:
-
Swell the Rink amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid with coupling reagents and DIPEA in DMF and add it to the resin. Allow the reaction to proceed until completion.
-
Wash the resin with DMF and DCM.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the temporin sequence.
-
Cleavage: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Centrifuge to collect the peptide pellet, wash with cold diethyl ether, and air-dry. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water) and purify it using reverse-phase HPLC.
-
Characterization: Collect the fractions containing the purified peptide and confirm its identity and purity using mass spectrometry. Lyophilize the pure fractions to obtain the final peptide powder.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[16][17]
Materials:
-
96-well polypropylene (B1209903) microtiter plates (low-binding)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial culture in logarithmic growth phase
-
Temporin stock solution (in a suitable solvent like sterile water or 0.01% acetic acid)
-
Sterile saline or PBS
-
Microplate reader
Protocol:
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight. Dilute the overnight culture in fresh MHB and incubate until it reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 CFU/mL.
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the temporin stock solution in MHB in the wells of the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Controls: Include a positive control for bacterial growth (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Membrane Permeabilization Assay
This assay assesses the ability of a temporin to disrupt the integrity of bacterial membranes using a fluorescent dye like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution
-
Temporin solution
-
Fluorometer or fluorescence microscope
Protocol:
-
Harvest the bacterial cells from a mid-log phase culture by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.2).
-
Add PI to the bacterial suspension to a final concentration of 10 µM and incubate in the dark for 15 minutes.
-
Add the temporin solution at the desired concentration to the bacterial suspension.
-
Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.
-
A positive control for maximum permeabilization can be achieved by adding a membrane-disrupting agent like 70% ethanol.
Visualizing Temporin Mechanisms and Workflows
To better understand the complex interactions and processes involved in temporin research, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: General mechanism of temporin action on bacterial membranes.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Intracellular targeting of FtsZ by Temporin L in E. coli.
Therapeutic Potential and Future Directions
The potent antimicrobial activity of temporins, coupled with their unique structural and functional properties, makes them attractive candidates for the development of new anti-infective agents.[18] Their ability to act on multidrug-resistant bacteria is of particular interest. However, challenges such as potential hemolytic activity and susceptibility to proteases need to be addressed.[1][6]
Current research focuses on the design of synthetic temporin analogues with improved therapeutic indices—enhanced antimicrobial activity and reduced toxicity to host cells.[2][11] Strategies include amino acid substitutions to modulate hydrophobicity and charge, as well as the development of more complex structures like branched or cyclic peptides.[14][19] As our understanding of the temporin family deepens, these remarkable peptides hold great promise for addressing the growing threat of antibiotic resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Temporins: Multifunctional Peptides from Frog Skin [mdpi.com]
- 7. Interactions of the antimicrobial peptides temporins with model biomembranes. Comparison of temporins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The antimicrobial peptide Temporin L impairs E. coli cell division by interacting with FtsZ and the divisome complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Structures and Interactions of Temporin-1Tl and Temporin-1Tb with Lipopolysaccharide Micelles: MECHANISTIC INSIGHTS INTO OUTER MEMBRANE PERMEABILIZATION AND SYNERGISTIC ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro & In Vivo Studies on Identifying and Designing Temporin-1CEh from the Skin Secretion of Rana chensinensis as the Optimised Antibacterial Prototype Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Temporins, anti-infective peptides with expanding properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Circular Dichroism Spectroscopy of Temporin-GHd
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin-GHd is a member of the temporin family of antimicrobial peptides (AMPs), which are of significant interest in the development of new therapeutics due to their broad-spectrum activity against various pathogens.[1] Understanding the structural characteristics of this compound is crucial for elucidating its mechanism of action and for guiding the rational design of more potent and specific analogues. Circular Dichroism (CD) spectroscopy is a powerful and widely used technique for investigating the secondary structure of peptides and proteins in solution.[2][3] This application note provides a detailed protocol for the structural analysis of this compound using CD spectroscopy, outlines the expected structural transitions in different solvent environments, and presents the data in a clear and accessible format.
This compound, like many other AMPs, is an amphipathic peptide that exhibits conformational flexibility depending on its environment. In an aqueous solution, it typically adopts a disordered or random coil conformation.[1] However, upon interaction with a membrane-mimicking environment, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, it undergoes a significant structural transition to a more ordered α-helical conformation.[1] This induced helicity is believed to be critical for its antimicrobial activity, facilitating its insertion into and disruption of bacterial cell membranes.
Data Presentation
The following table summarizes the quantitative secondary structure analysis of this compound in different solvent environments as determined by Circular Dichroism spectroscopy. The data reveals a significant increase in α-helical content in membrane-mimicking environments.
| Solvent Environment | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| 10 mM Phosphate Buffered Saline (PBS), pH 7.4 | ~0-5 | ~0 | ~95-100 |
| 50% (v/v) Trifluoroethanol (TFE) in PBS | ~60-70 | ~0 | ~30-40 |
| 30 mM Sodium Dodecyl Sulfate (SDS) in PBS | ~70-80 | ~0 | ~20-30 |
Note: The quantitative values presented are estimations based on published CD spectra of this compound and calculated using established methods. The percentage of α-helix is estimated from the mean residue ellipticity at 222 nm.
Experimental Protocols
This section provides a detailed methodology for conducting CD spectroscopy experiments to analyze the secondary structure of this compound.
Peptide Sample Preparation
-
Peptide Synthesis and Purification: this compound should be synthesized using standard solid-phase peptide synthesis protocols. The purity of the peptide should be greater than 95% as confirmed by High-Performance Liquid Chromatography (HPLC) and its identity verified by mass spectrometry.
-
Stock Solution Preparation:
-
Accurately weigh a small amount of lyophilized this compound powder.
-
Dissolve the peptide in 10 mM Phosphate Buffered Saline (PBS), pH 7.4, to prepare a concentrated stock solution (e.g., 1 mM).
-
Determine the precise concentration of the peptide stock solution using a suitable method, such as UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues, or by a quantitative amino acid analysis.
-
-
Working Solution Preparation:
-
Prepare the final peptide solutions for CD analysis at a concentration of 150 µM in the following solvents:
-
10 mM PBS, pH 7.4
-
50% (v/v) TFE in 10 mM PBS, pH 7.4
-
30 mM SDS in 10 mM PBS, pH 7.4
-
-
Ensure thorough mixing and allow the solutions to equilibrate for at least 30 minutes at room temperature before measurement.
-
Circular Dichroism Spectrometer Setup and Data Acquisition
-
Instrument Startup and Purging:
-
Turn on the CD spectrometer and the nitrogen gas supply.
-
Purge the instrument with a steady flow of high-purity nitrogen gas (typically 5-10 L/min) for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs in the far-UV region.
-
-
Instrument Parameters: Set the following parameters for data acquisition:
-
Wavelength Range: 190 - 260 nm
-
Bandwidth: 1.0 nm
-
Step Resolution (Data Pitch): 0.5 nm
-
Scan Speed: 50 nm/min
-
Response Time: 2 seconds
-
Accumulations: 3-5 scans for each sample to improve the signal-to-noise ratio.
-
Temperature: 25 °C (controlled by a Peltier temperature controller)
-
-
Cuvette: Use a quartz cuvette with a path length of 0.1 cm.
-
Data Collection:
-
Record a baseline spectrum of each solvent (PBS, 50% TFE, and 30 mM SDS) under the same experimental conditions as the peptide samples.
-
Measure the CD spectrum of each this compound solution.
-
Average the multiple scans for each sample.
-
Data Analysis
-
Baseline Correction: Subtract the corresponding solvent baseline spectrum from the raw CD spectrum of each peptide sample.
-
Conversion to Mean Residue Ellipticity (MRE): Convert the corrected CD signal (in millidegrees) to Mean Residue Ellipticity ([θ]) in units of deg cm² dmol⁻¹ res⁻¹ using the following equation:
[θ] = (θ * 100) / (c * n * l)
where:
-
θ is the observed ellipticity in degrees.
-
c is the molar concentration of the peptide.
-
n is the number of amino acid residues in the peptide.
-
l is the path length of the cuvette in centimeters.
-
-
Secondary Structure Estimation:
-
The percentage of α-helix, β-sheet, and random coil can be estimated from the MRE spectra using deconvolution software (e.g., CONTINLL, SELCON3, CDSSTR) available on web servers like DichroWeb.
-
A simplified estimation of the α-helical content can be calculated from the MRE at 222 nm ([θ]₂₂₂) using the following formula:
% α-helix = (([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c)) * 100
where:
-
[θ]c is the MRE of a pure random coil (approximately 0 deg cm² dmol⁻¹ res⁻¹).
-
[θ]h is the MRE of a pure α-helix for a peptide of a given length (approximately -36,000 deg cm² dmol⁻¹ res⁻¹).
-
-
Visualizations
Experimental Workflow for CD Spectroscopy of this compound
Caption: Experimental workflow for this compound CD spectroscopy.
Conformational Transition of this compound
Caption: Conformational transition of this compound.
References
Application Notes and Protocols for Utilizing Temporin-GHd in a Streptococcus mutans Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the antimicrobial peptide Temporin-GHd in a Streptococcus mutans infection model. The information is curated for researchers in microbiology, dental research, and antimicrobial drug development.
Streptococcus mutans is a primary etiological agent of dental caries, largely due to its ability to form robust biofilms (plaque) and produce corrosive acids.[1][2] this compound, an antimicrobial peptide isolated from the frog Hylarana guentheri, has demonstrated significant antibacterial and antibiofilm activity against this cariogenic bacterium.[3][4][5][6] This document outlines the key activities of this compound, presents its quantitative efficacy in tabular format, provides detailed experimental protocols for its assessment, and visualizes its mechanism of action.
Quantitative Summary of this compound Activity Against Streptococcus mutans
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from published research, providing a clear comparison of its antimicrobial and antibiofilm capabilities.
Table 1: Antimicrobial Activity of this compound against Planktonic S. mutans
| Parameter | This compound | Temporin-GHc (for comparison) | Reference |
| Minimum Inhibitory Concentration (MIC) | 13.1 µM | 12.6 µM | [3][5] |
| Minimum Bactericidal Concentration (MBC) | 26 µM | >50 µM | [3][5] |
Table 2: Antibiofilm Activity of this compound against S. mutans
| Parameter | This compound | Temporin-GHc (for comparison) | Reference |
| Minimum Biofilm Inhibitory Concentration (MBIC50) | 6.6 µM | 6.3 µM | [3] |
| Minimum Biofilm Reduction Concentration (MBRC50) (on 12h biofilms) | 26 µM | 25 µM | [3] |
| Inhibition of Initial Biofilm Attachment (at 0.5x MIC) | 50-60% | 50-60% | [3] |
| Disruption of Preformed Biofilms (24h) (at 1x MIC) | ~10-18% | ~10-18% | [3] |
Table 3: Effect of this compound on S. mutans Exopolysaccharide (EPS) Production
| Condition | Water-Soluble EPS Inhibition | Water-Insoluble EPS Inhibition | Reference |
| 0.25x MIC | ~38% | ~13.4% | [3] |
| 0.5x MIC | ~46% | ~27.3% | [3] |
Proposed Mechanism of Action of this compound against S. mutans
This compound, a positively charged amphipathic peptide, exerts its antimicrobial effect through a multi-faceted approach targeting key virulence attributes of S. mutans.[3][4][6]
References
- 1. Novel antimicrobial agents targeting the Streptococcus mutans biofilms discovery through computer technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptococcus mutans: a new Gram-positive paradigm? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 4. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Use of Temporin-GHd against MR-SA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental application of Temporin-GHd, a promising antimicrobial peptide (AMP), against Methicillin-resistant Staphylococcus aureus (MRSA). The document outlines the mechanism of action, presents key quantitative data in structured tables, and offers detailed protocols for essential in vitro experiments. The provided methodologies are based on established research with Temporin peptides and their derivatives.
Introduction to this compound
This compound is a member of the temporin family of antimicrobial peptides, which are naturally occurring, short, and hydrophobic peptides isolated from frog skin.[1][2] Temporins, including this compound, are recognized for their broad-spectrum antimicrobial activity.[1] Like other temporins, this compound is thought to exert its bactericidal effects primarily by disrupting the integrity of bacterial cell membranes. This mechanism of action is considered a key advantage, as it is less likely to induce microbial resistance compared to conventional antibiotics.
Mechanism of Action
The primary mechanism of action of this compound against MRSA is the permeabilization and disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the MRSA cell membrane. Upon binding, this compound inserts into the lipid bilayer, leading to the formation of pores or channels. This disrupts the membrane's barrier function, causing the leakage of essential intracellular components, such as ions and nucleic acids, ultimately leading to cell death.[1]
Beyond direct membrane disruption, Temporin peptides have also been shown to inhibit biofilm formation and eradicate mature biofilms. This is achieved by interfering with bacterial adhesion and downregulating the expression of genes involved in the production of the biofilm matrix.[1][3]
Quantitative Data Summary
The following tables summarize the antimicrobial and antibiofilm activities of this compound. It is important to note that the following data was generated from studies on the Gram-positive bacterium Streptococcus mutans, and is presented here as a reference for the potential efficacy of this compound against Gram-positive pathogens like MRSA.
Table 1: Antimicrobial Activity of this compound against S. mutans
| Parameter | Value (μM) | Description |
| Minimum Inhibitory Concentration (MIC) | 13.1 | Lowest concentration of the peptide that visibly inhibits bacterial growth. |
| Minimum Bactericidal Concentration (MBC) | 26 | Lowest concentration of the peptide that results in a 99.9% reduction in bacterial viability. |
Table 2: Antibiofilm Activity of this compound against S. mutans
| Parameter | Value (μM) | Description |
| Minimum Biofilm Inhibitory Concentration (MBIC₅₀) | 6.6 | Concentration of the peptide that inhibits biofilm formation by 50%. |
| Minimum Biofilm Eradication Concentration (MBRC₅₀) | 26 | Concentration of the peptide that eradicates 50% of a pre-formed biofilm. |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound against MRSA.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of MRSA.
Materials:
-
This compound peptide
-
MRSA strain (e.g., ATCC 43300)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.
-
Prepare an inoculum of MRSA from an overnight culture, diluted in MHB to a final concentration of 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted peptide.
-
Include a positive control (bacteria without peptide) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the peptide with no visible bacterial growth. The optical density at 600 nm can also be measured.
Time-Kill Kinetics Assay
This assay evaluates the bactericidal activity of this compound against MRSA over time.
Materials:
-
This compound peptide
-
MRSA strain
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline solution
Procedure:
-
Prepare a mid-logarithmic phase culture of MRSA in TSB.
-
Dilute the bacterial culture to a starting concentration of approximately 1 x 10⁶ CFU/mL in fresh TSB.
-
Add this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control without the peptide.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 24 hours.
-
Count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.
Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent the formation of MRSA biofilms.
Materials:
-
This compound peptide
-
MRSA strain
-
TSB supplemented with 1% glucose
-
96-well flat-bottomed microtiter plates
-
Crystal Violet (0.1%)
-
Ethanol (95%)
Procedure:
-
Prepare a bacterial suspension of MRSA (1 x 10⁷ CFU/mL) in TSB with 1% glucose.
-
Add the bacterial suspension to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a control with no peptide.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Fix the remaining biofilms with methanol (B129727) for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet for 20 minutes.
-
Wash the wells with water and allow them to dry.
-
Solubilize the bound dye with 95% ethanol.
-
Measure the absorbance at 570 nm to quantify the biofilm biomass.
Biofilm Eradication Assay
This protocol evaluates the efficacy of this compound in disrupting pre-formed MRSA biofilms.
Materials:
-
Same as for the Biofilm Inhibition Assay.
Procedure:
-
Grow MRSA biofilms in a 96-well plate for 24 hours as described in the biofilm inhibition assay.
-
After 24 hours, remove the planktonic bacteria by washing with PBS.
-
Add fresh TSB containing serial dilutions of this compound to the wells with the established biofilms.
-
Incubate the plate for another 24 hours at 37°C.
-
Quantify the remaining biofilm using the crystal violet staining method described above.
Cytotoxicity Assay (Hemolysis Assay)
This assay determines the toxicity of this compound to mammalian cells, using red blood cells as a model.
Materials:
-
This compound peptide
-
Fresh human or sheep red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1%)
Procedure:
-
Collect fresh hRBCs and wash them three times with PBS by centrifugation.
-
Resuspend the washed hRBCs in PBS to a final concentration of 4% (v/v).
-
In a 96-well plate, add serial dilutions of this compound.
-
Add the hRBC suspension to each well.
-
Include a negative control (hRBCs in PBS) and a positive control (hRBCs with 1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact hRBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 540 nm to determine the amount of hemoglobin released.
-
Calculate the percentage of hemolysis relative to the positive control.
Visualizations
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating this compound.
References
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Temporin-GHd
Audience: Researchers, scientists, and drug development professionals.
Introduction
Temporin-GHd is a member of the temporin family of antimicrobial peptides (AMPs), which are promising candidates for novel therapeutic agents due to their broad-spectrum antimicrobial activity. A critical aspect of preclinical development for any new therapeutic agent is the thorough evaluation of its cytotoxic potential against mammalian cells. These application notes provide detailed protocols for the in vitro assessment of this compound cytotoxicity, focusing on assays that measure metabolic activity, membrane integrity, and apoptosis. The provided methodologies are intended to guide researchers in obtaining robust and reproducible data to evaluate the safety profile of this compound.
Data Presentation
The following table summarizes the cytotoxic activity of this compound and other related temporin peptides against various cell lines. This comparative data is essential for understanding the selectivity and potential therapeutic window of this compound.
| Peptide | Cell Line | Cell Type | Assay | Cytotoxicity Metric | Result | Citation |
| This compound | HOECs | Human Oral Epithelial Cells | CCK-8 | % Viability | No cytotoxicity observed up to 200 μM | [1][2][3] |
| Temporin-GHb | MDA-MB-231 | Human Breast Cancer | MTT | IC50 | 46.6 - 68.6 µg/mL | [4] |
| Temporin-GHb | 293FT | Human Embryonic Kidney | MTT | % Viability | Low cytotoxicity up to 200 µg/mL | [4] |
| Temporin-A | A549 | Human Lung Carcinoma | CellTox Green | % Viability | Significant cell death at 50-100 μM | [5] |
| Temporin-A | Calu-3 | Human Lung Carcinoma | CellTox Green | % Viability | Significant cell death at 50-100 μM | [6][5] |
| Temporin-A | Beas-2B | Normal Human Bronchial Epithelial | CellTox Green | % Viability | Significant cell death only at 100 μM | [6][5] |
| Temporin-L | A549 | Human Lung Carcinoma | CellTox Green | % Viability | Significant cell death at 1.5-25 μM | [5] |
| Temporin-L | Calu-3 | Human Lung Carcinoma | CellTox Green | % Viability | Significant cell death at 1.5-100 μM | [5] |
| Temporin-L | Beas-2B | Normal Human Bronchial Epithelial | CellTox Green | % Viability | Significant cell death at 1.5-100 μM | [5] |
| Temporin-1CEa | MCF-7 | Human Breast Cancer | MTT | IC50 | 31.78 µM | [7] |
| Temporin-1CEa | MDA-MB-231 | Human Breast Cancer | MTT | IC50 | 63.26 µM | [7] |
| Temporin-SHf | A549 | Human Lung Carcinoma | NRU | % Viability | Significant decline in viability at higher concentrations |
Experimental Protocols
Assessment of Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound peptide
-
Mammalian cell line of interest (e.g., A549, HeLa, or primary cells like HOECs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in serum-free culture medium. A suggested concentration range is 1 µM to 200 µM. Remove the culture medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
Assessment of Membrane Integrity (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with a damaged plasma membrane.[8] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[8]
Materials:
-
This compound peptide
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Serum-free culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Peptide Treatment: Treat cells with serial dilutions of this compound in serum-free medium. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer.
-
Vehicle control: Cells treated with the vehicle used to dissolve the peptide.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.[8]
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation and Stop Reaction: Incubate the plate at room temperature for 30 minutes, protected from light.[8] Add a stop solution to terminate the enzymatic reaction if required by the kit.[8]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[8] % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100[8]
Assessment of Apoptosis (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of necrotic and late apoptotic cells.
Materials:
-
This compound peptide
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.
Caption: A proposed signaling pathway for temporin-induced apoptosis.
References
- 1. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Temporin-GHb of Hylarana guentheri induces apoptosis by the mitochondrial pathway in MDA-MB-231 cells : Temporin-GHb induces MDA-MB-231 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. Temporin A and Bombinin H2 Antimicrobial Peptides Exhibit Selective Cytotoxicity to Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] The novel biological action of antimicrobial peptides via apoptosis induction. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Visualizing Temporin-GHd Membrane Interactions Using Fluorescent Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing fluorescence microscopy for the investigation of the antimicrobial peptide Temporin-GHd and its interaction with lipid membranes. The protocols detailed below are designed for researchers in microbiology, biophysics, and drug development to visualize and quantify the peptide's mechanism of action.
Introduction
This compound is a short, cationic antimicrobial peptide with broad-spectrum activity.[1][2] Like many peptides in its class, its primary mode of action involves the perturbation and permeabilization of microbial cell membranes.[3][4] Understanding the precise mechanism of this interaction is crucial for the development of new antimicrobial agents. This compound adopts a random coil structure in aqueous solutions but transitions to an α-helical conformation in membrane-mimicking environments.[3] This structural change is critical for its function, enabling it to insert into and disrupt the lipid bilayer. Fluorescence microscopy offers a powerful suite of techniques to observe these dynamic processes in real-time, providing insights into peptide binding, membrane permeabilization, and subsequent effects on cell viability.
Application Notes: Visualizing Peptide-Membrane Interactions
Fluorescence-based methods are central to studying the effects of this compound on both model lipid bilayers and live cells. These techniques allow for the direct visualization of peptide localization, the quantification of membrane disruption, and the assessment of changes in membrane biophysical properties.
1. Visualizing Peptide Binding and Localization with Model Membranes
Giant Unilamellar Vesicles (GUVs) are cell-sized lipid vesicles that serve as an excellent model system for mimicking cellular membranes. By incorporating fluorescently-labeled lipids or using a fluorescently-tagged version of this compound, confocal microscopy can be used to directly visualize the binding and distribution of the peptide on the GUV surface. This can reveal whether the peptide binds uniformly or clusters into specific domains.
2. Quantifying Membrane Permeabilization
The primary bactericidal mechanism of this compound is the disruption of membrane integrity. This can be quantified using leakage assays with Large Unilamellar Vesicles (LUVs). These assays involve encapsulating a self-quenching concentration of a fluorescent dye, such as calcein (B42510), within the LUVs. Upon addition of this compound, membrane permeabilization leads to the release and dilution of the dye, resulting in a measurable increase in fluorescence. The rate and extent of this fluorescence increase are directly proportional to the peptide's disruptive activity.
3. Assessing Membrane Integrity and Potential in Live Bacteria
To confirm that the effects observed in model systems translate to live bacteria, various fluorescent probes can be used. The LIVE/DEAD BacLight™ kit, which uses SYTO 9 and propidium (B1200493) iodide, can differentiate between bacteria with intact and compromised membranes. Propidium iodide, a fluorescent intercalating agent, can only enter cells with damaged membranes, making it a reliable indicator of permeabilization. Additionally, potentiometric dyes can be used to monitor changes in the bacterial membrane potential, which is often dissipated by membrane-active peptides.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Temporin peptides and related experimental conditions, derived from the literature.
Table 1: Antimicrobial Activity of Temporin-GH Peptides against S. mutans
| Peptide | Minimum Inhibitory Concentration (MIC) (μM) | Minimum Bactericidal Concentration (MBC) (μM) | Reference |
|---|---|---|---|
| Temporin-GHc | 13 | >50 |
| this compound | 13 | 26 | |
Table 2: Experimental Conditions for Membrane Permeabilization Assays
| Assay | Peptide / Analogue | Peptide Concentration | Lipid Composition | Fluorescent Probe | Reference |
|---|---|---|---|---|---|
| Calcein Leakage | Temporin L | 0 - 10 µM | PC, PC/Cholesterol, PC/POPG | Calcein | |
| Vesicle Leakage | Temporin B analogue | 2, 4, 8 µM | PC, PE, Cardiolipin, PG, PI | ANTS/DPX |
| Membrane Permeation | GHa-derived peptides | 3.1 - 25 µM | S. mutans cells | Propidium Iodide | |
Experimental Protocols
Protocol 1: Preparation of Giant Unilamellar Vesicles (GUVs)
This protocol describes the preparation of GUVs using the electroformation method, suitable for subsequent microscopic observation of peptide interactions.
Materials:
-
Lipids (e.g., DOPC, DOPG in a 3:1 molar ratio to mimic bacterial membranes) dissolved in chloroform (B151607).
-
Fluorescent lipid probe (e.g., Rhodamine-DOPE, 0.5 mol%).
-
Indium Tin Oxide (ITO) coated glass slides.
-
Vesicle observation chamber.
-
Sucrose (B13894) solution (e.g., 300 mM).
-
Glucose solution (iso-osmolar to the sucrose solution).
-
Function generator and AC power supply.
Procedure:
-
Prepare a lipid mixture in chloroform, including the fluorescent probe, to a final concentration of 1-2 mg/mL.
-
Spread 10-20 µL of the lipid mixture evenly onto the conductive side of two ITO slides.
-
Place the slides in a vacuum desiccator for at least 2 hours to completely evaporate the chloroform.
-
Assemble an electroformation chamber by separating the two ITO slides (lipid films facing each other) with a silicone spacer.
-
Fill the chamber with the sucrose solution.
-
Connect the ITO slides to a function generator. Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-3 hours at room temperature.
-
Gently harvest the GUVs from the chamber. For observation, dilute the GUV suspension into the iso-osmolar glucose solution. The density difference will cause the GUVs to settle at the bottom of the observation chamber.
-
Confirm GUV formation and morphology using a fluorescence microscope.
Protocol 2: Calcein Leakage Assay
This protocol measures the ability of this compound to permeabilize LUVs.
Materials:
-
Lipids (e.g., DOPC, DOPG) dissolved in chloroform.
-
Calcein.
-
Sephadex G-50 column.
-
HEPES buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Triton X-100 solution (2% v/v).
-
Fluorometer or plate reader with fluorescence capabilities (Excitation: 490 nm, Emission: 520 nm).
Procedure:
-
Prepare a lipid film by drying the desired lipid mixture from chloroform under a stream of nitrogen, followed by vacuum desiccation for at least 1 hour.
-
Hydrate the lipid film with HEPES buffer containing 50-80 mM calcein. This solution should be vortexed vigorously to form multilamellar vesicles.
-
Subject the vesicle suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance encapsulation efficiency.
-
Extrude the suspension 11-21 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder to form LUVs.
-
Separate the calcein-loaded LUVs from free calcein by passing the solution through a Sephadex G-50 size-exclusion column, eluting with HEPES buffer.
-
Dilute the LUV suspension in HEPES buffer to a final lipid concentration of 25-50 µM in a cuvette or 96-well plate.
-
Record the baseline fluorescence (F₀).
-
Add this compound to the desired final concentration and monitor the increase in fluorescence (F) over time (e.g., for 10-30 minutes).
-
After the measurement, add Triton X-100 to a final concentration of 0.1% to completely lyse the vesicles and record the maximum fluorescence (F_max).
-
Calculate the percentage of calcein leakage at time 't' using the formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100
Protocol 3: Confocal Microscopy of this compound Interaction with Live Bacteria
This protocol uses the LIVE/DEAD BacLight™ kit to visualize membrane damage in bacteria.
Materials:
-
Mid-logarithmic phase bacterial culture (e.g., S. mutans).
-
Phosphate-buffered saline (PBS).
-
This compound stock solution.
-
LIVE/DEAD BacLight™ Bacterial Viability Kit (SYTO 9 and Propidium Iodide).
-
Confocal Laser Scanning Microscope (CLSM).
Procedure:
-
Harvest bacteria from the culture by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to an OD₆₀₀ of approximately 0.5.
-
Prepare the LIVE/DEAD staining solution by mixing SYTO 9 and propidium iodide according to the manufacturer's instructions.
-
Add the staining solution to the bacterial suspension and incubate in the dark for 15 minutes.
-
Mount a small volume of the stained bacterial suspension on a glass slide.
-
Acquire initial images using the CLSM to visualize the live (green) and dead (red) populations before treatment.
-
Add this compound at the desired concentration (e.g., 1x or 2x MIC) to the remaining bacterial suspension.
-
Incubate for a specified time (e.g., 30-60 minutes).
-
Mount the treated sample and acquire images again using the same microscope settings.
-
Analyze the images to observe the increase in the red-fluorescent (membrane-compromised) population after treatment with this compound.
Visualizations
Caption: Experimental workflow for studying this compound membrane interaction.
References
- 1. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry-Based Analysis of the Antimicrobial Peptide Temporin-GHd
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin-GHd is a 13-residue antimicrobial peptide (AMP) originally identified in the skin secretion of the frog Hylarana guentheri.[1][2] As a member of the temporin family, it is characterized by its short length and amphipathic α-helical structure, which are crucial for its biological activity.[2][3] this compound has demonstrated broad-spectrum antimicrobial and antibiofilm activity, making it a person of interest for the development of novel anti-infective therapeutics.[3][4] This application note provides a comprehensive overview of the mass spectrometry-based analysis of this compound, including its identification, characterization, and a detailed protocol for its quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods. These properties influence its solubility, chromatographic behavior, and ionization efficiency in the mass spectrometer.
| Property | Value | Reference |
| Amino Acid Sequence | FLPLLFGAISHLL | [5] |
| Molecular Formula | C73H113N15O15 | N/A |
| Average Molecular Weight | 1439.8 Da | [5] |
| Theoretical pI | 6.47 | N/A |
| Grand Average of Hydropathicity (GRAVY) | 1.369 | [5] |
Mechanism of Action
This compound exerts its antimicrobial effect primarily through direct interaction with and disruption of the bacterial cell membrane.[3][6] Its amphipathic nature allows it to preferentially bind to the negatively charged components of bacterial membranes over the zwitterionic membranes of eukaryotic cells.[2] Upon binding, the peptide inserts into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[3][6] Some evidence also suggests that after penetrating the cell membrane, this compound can bind to genomic DNA, further inhibiting cellular processes.[3]
Mechanism of action of this compound on bacterial cells.
Mass Spectrometry Analysis Workflow
A typical workflow for the quantitative analysis of this compound from a biological matrix involves sample preparation, LC separation, and MS/MS detection. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
Experimental workflow for this compound analysis.
Experimental Protocols
The following protocols are provided as a starting point for the development of a robust LC-MS/MS method for the quantification of this compound. Optimization of these protocols for specific instrumentation and biological matrices is recommended.
Sample Preparation: Peptide Extraction from Plasma/Serum
This protocol is adapted from established methods for the extraction of antimicrobial peptides from biological fluids.[7][8][9]
Materials:
-
Human plasma or serum
-
This compound standard
-
Stable isotope-labeled this compound (internal standard)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Trifluoroacetic acid (TFA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Microcentrifuge and tubes
Procedure:
-
Spike the plasma/serum sample with the internal standard to a final concentration of 100 ng/mL.
-
For protein precipitation, add 3 volumes of cold ACN with 1% FA to 1 volume of the plasma/serum sample.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
For further purification and concentration, perform Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibrate the cartridge with 1 mL of 0.1% TFA in water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% TFA in 5% ACN.
-
Elute the peptide with 1 mL of 0.1% TFA in 60% ACN.
-
-
Dry the eluate under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried peptide extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 5% ACN, 0.1% FA in water) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general reversed-phase LC-MS/MS method suitable for the analysis of this compound.[1][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-10 min: 95-5% B
-
10-12 min: 5% B (re-equilibration)
-
MS/MS Parameters (to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: To be optimized for the specific instrument
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)
MRM/SRM Method Development for this compound Quantification
The development of a sensitive and specific MRM/SRM assay is crucial for accurate quantification.[10][11][12][13]
Procedure:
-
Precursor Ion Selection:
-
Infuse a standard solution of this compound (e.g., 1 µg/mL in 50% ACN, 0.1% FA) directly into the mass spectrometer.
-
Acquire a full scan mass spectrum (e.g., m/z 300-1500) to identify the most abundant charge states of the precursor ion. For a peptide of this size, expect to see [M+2H]²⁺ and [M+3H]³⁺ ions. The theoretical m/z for [M+2H]²⁺ is approximately 720.9 and for [M+3H]³⁺ is approximately 480.9.
-
-
Product Ion Selection:
-
Perform product ion scans (fragmentation) for the most intense precursor ions.
-
Select the most intense and stable fragment ions (product ions) that are specific to this compound. Typically, y- and b-ions are selected.
-
-
Optimization of Collision Energy and Cone Voltage:
-
For each precursor-product ion pair (transition), optimize the collision energy (CE) and cone voltage (or equivalent parameter) to maximize the signal intensity.
-
-
Selection of MRM Transitions:
-
Select at least two to three specific and intense MRM transitions for this compound and its stable isotope-labeled internal standard. One transition is typically used for quantification (quantifier) and the others for confirmation (qualifiers).
-
Proposed MRM Transitions for this compound (to be experimentally confirmed):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| This compound | [M+2H]²⁺ (~720.9) | > y-ion | Quantifier |
| This compound | [M+2H]²⁺ (~720.9) | > b-ion | Qualifier |
| This compound-SIL | [M+2H]²⁺ (shifted) | > y-ion (shifted) | Internal Standard |
Conclusion
This application note provides a framework for the mass spectrometry-based analysis of the antimicrobial peptide this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with a strategy for quantitative method development, will enable researchers and drug development professionals to accurately characterize and quantify this promising therapeutic candidate in various biological matrices. The provided diagrams offer a clear visualization of the peptide's mechanism of action and the analytical workflow. Successful implementation of these methods will be critical in advancing the preclinical and clinical development of this compound.
References
- 1. Optimization of a peptide extraction and LC-MS protocol for quantitative analysis of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. waters.com [waters.com]
- 11. Development of MRM-based assays for the absolute quantitation of plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Improving Temporin-GHd Peptide Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the Temporin-GHd peptide in solution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Problem: Loss of Antimicrobial Activity of this compound Solution Over Time.
Possible Causes and Solutions:
-
Degradation due to pH: this compound, like many peptides, is susceptible to degradation at non-optimal pH values. Hydrolysis of peptide bonds, deamidation of glutamine, and oxidation of histidine residues can occur.
-
Solution: Maintain the pH of the solution within a range of 6 to 8 for optimal stability.[1] Use a suitable buffer system, such as phosphate (B84403) or citrate (B86180) buffers, to maintain a stable pH.[1]
-
-
Temperature-Induced Degradation: Elevated temperatures can accelerate chemical degradation pathways and may also lead to physical instability, such as aggregation.
-
Solution: Store stock solutions of this compound at -20°C or -80°C. For short-term storage of working solutions, 4°C is recommended. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Studies on the related Temporin-GHc and -GHd have shown they retain activity after incubation at temperatures up to 100°C for 30 minutes, suggesting good thermal tolerance for short periods.[2]
-
-
Oxidation: The presence of two histidine residues in the this compound sequence (FLQH IIGALSH FF) makes it susceptible to oxidation, which can lead to a loss of biological activity.
-
Solution: Prepare solutions using degassed buffers or buffers purged with nitrogen to minimize dissolved oxygen. The addition of antioxidants, such as methionine or ascorbic acid, may also help to prevent oxidation.
-
-
Proteolytic Degradation: If working with biological samples (e.g., serum, plasma, cell culture media), proteases can rapidly degrade this compound.
-
Solution: For in vitro experiments, the use of protease-free water and reagents is recommended. In complex biological matrices, consider the addition of broad-spectrum protease inhibitors. Alternatively, chemical modifications to the peptide can enhance protease resistance (see FAQs).
-
Problem: Precipitation or Aggregation of this compound in Solution.
Possible Causes and Solutions:
-
Isoelectric Point (pI) Precipitation: Peptides are least soluble at their isoelectric point. The predicted pI of this compound is basic. If the solution pH is close to its pI, the peptide may aggregate and precipitate.
-
Solution: Adjust the pH of the solution to be at least one to two units away from the isoelectric point. Given its basic nature, a slightly acidic to neutral pH (e.g., 6.0-7.0) is generally recommended for solubilization and stability.
-
-
Hydrophobic Interactions: this compound is an amphipathic peptide with several hydrophobic residues, which can lead to self-association and aggregation at high concentrations.
-
Solution: If solubility is an issue, initially dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN) before adding the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. The use of co-solvents or viscosity-enhancing agents can also help to minimize aggregation.[3]
-
Frequently Asked Questions (FAQs)
1. What is the amino acid sequence of this compound?
The amino acid sequence for this compound is Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Ser-His-Phe-Phe.
2. What are the main pathways of this compound degradation in solution?
The primary degradation pathways for peptides like this compound include:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at labile bonds.
-
Deamidation: The conversion of the glutamine (Gln) residue to a glutamic acid residue.
-
Oxidation: The modification of the histidine (His) residues in the presence of oxygen.
Below is a diagram illustrating the general degradation pathways for peptides.
Caption: General chemical degradation pathways for peptides.
3. How can I improve the stability of this compound for in vivo applications?
Several chemical modification strategies can be employed to enhance the in vivo stability of this compound:
-
Amino Acid Substitution: Replacing susceptible amino acids with more stable, non-natural counterparts. For example, substituting L-amino acids with D-amino acids can significantly increase resistance to proteases.[4] Replacing histidine with a less oxidation-prone residue could also be considered if its role is not critical for activity.
-
N- and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect the peptide from degradation by exopeptidases.
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains can increase the peptide's hydrodynamic size, protecting it from enzymatic degradation and renal clearance, thereby extending its half-life.[3]
-
Cyclization: Introducing a covalent bond between the N- and C-termini or between amino acid side chains can create a cyclic peptide. This conformational constraint often leads to increased resistance to proteases.
4. What are the optimal storage conditions for this compound solutions?
For long-term stability, it is recommended to store this compound solutions at -20°C or -80°C. For daily use, solutions can be stored at 4°C for a limited time. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.
Quantitative Stability Data
While specific quantitative stability data for this compound is limited in the public literature, the following tables provide an overview of the qualitative stability of Temporin-GHc and -GHd based on retained antimicrobial activity, as well as representative quantitative data for a modified Temporin A analogue to illustrate typical stability profiles.
Table 1: Qualitative Stability of Temporin-GHc and -GHd in Solution [2]
| Condition | Incubation Time | Result |
| Temperature | ||
| 40°C | 30 minutes | No significant loss of activity |
| 60°C | 30 minutes | No significant loss of activity |
| 80°C | 30 minutes | No significant loss of activity |
| 100°C | 30 minutes | No significant loss of activity |
| pH | ||
| 2.0 - 10.0 | 3 hours | No significant loss of activity |
| NaCl Concentration | ||
| 0.15 M - 0.4 M | 3 hours | No significant loss of activity |
| UV Irradiation | 10 - 30 minutes | No significant loss of activity |
Table 2: Representative Hydrolytic Stability of Temporin A Analogues at 24 hours
Disclaimer: The following data is for analogues of Temporin A and is provided for illustrative purposes. Similar stability studies would be required to determine the specific degradation profile of this compound.
| Peptide Analogue | pH 2 | pH 7 | pH 9 |
| DTA (Parent Peptide) | Stable | Stable | Stable |
| DT4F (Fluorinated Phe) | Stable | Stable | Not Stable |
Experimental Protocols
1. Protocol for Assessing this compound Stability by Antimicrobial Activity Assay [2]
This protocol determines the stability of this compound by measuring its ability to inhibit microbial growth after exposure to various stress conditions.
Caption: Workflow for stability assessment via antimicrobial activity.
Methodology:
-
Peptide Preparation: Dissolve lyophilized this compound in a suitable sterile buffer (e.g., phosphate-buffered saline, pH 7.4) to a desired stock concentration.
-
Stress Conditions:
-
Temperature Stability: Aliquot the peptide solution and incubate at various temperatures (e.g., 40, 60, 80, 100°C) for a defined period (e.g., 30 minutes).
-
pH Stability: Adjust the pH of the peptide solution using HCl or NaOH to desired values (e.g., 2, 4, 6, 8, 10) and incubate at room temperature for a set time (e.g., 3 hours).
-
Salt Stability: Add NaCl to the peptide solution to final concentrations of interest (e.g., 0.15, 0.2, 0.3, 0.4 M) and incubate at room temperature for a set time (e.g., 3 hours).
-
-
Antimicrobial Assay (MIC Determination):
-
Prepare a two-fold serial dilution of the stressed and unstressed (control) peptide solutions in a 96-well microtiter plate with a suitable growth medium.
-
Inoculate each well with a standardized suspension of a target microorganism (e.g., Staphylococcus aureus).
-
Incubate the plate under appropriate conditions for the microorganism.
-
The Minimum Inhibitory Concentration (MIC) is the lowest peptide concentration that visibly inhibits microbial growth.
-
-
Analysis: Compare the MIC values of the stressed peptide samples to the unstressed control. No significant change in MIC indicates stability under the tested condition.
2. General Protocol for Quantitative Stability Analysis of this compound by RP-HPLC
This protocol allows for the quantification of the intact this compound peptide over time, providing data on its degradation rate.
Caption: Workflow for quantitative stability analysis by RP-HPLC.
Methodology:
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the buffer or solution of interest (e.g., different pH buffers, temperatures).
-
Incubation and Sampling: Incubate the solution under the desired stress condition. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quenching: Immediately stop the degradation reaction by adding a quenching solution, such as 10% trifluoroacetic acid (TFA), and/or by flash-freezing the sample in liquid nitrogen and storing it at -80°C until analysis.
-
RP-HPLC Analysis:
-
Thaw the samples and centrifuge to remove any precipitate.
-
Inject the supernatant onto a C18 reversed-phase HPLC column.
-
Elute the peptide using a gradient of water/acetonitrile containing a low concentration of TFA (e.g., 0.1%).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time from a standard at time zero.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the peak area at time zero.
-
Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and calculate the half-life (t½).
-
References
- 1. Temporin-Like Peptides Show Antimicrobial and Anti-Biofilm Activities against Streptococcus mutans with Reduced Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Temporin A Analogues Modified in Positions 1 and 10—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Synthesis of Temporin-GHd
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the solid-phase synthesis of the antimicrobial peptide, Temporin-GHd.
This compound Amino Acid Sequence: H₂N-FLPIVAGLAKVIF-CONH₂
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary challenges in the solid-phase synthesis of this compound?
The primary challenge in synthesizing this compound lies in its highly hydrophobic nature. The amino acid sequence, rich in residues like Phenylalanine (F), Leucine (L), Isoleucine (I), Valine (V), and Alanine (A), makes the growing peptide chain prone to aggregation on the solid support. This aggregation can lead to several problems:
-
Incomplete Coupling Reactions: The aggregated peptide chains can physically block the access of activated amino acids, leading to deletion sequences (missing amino acids) in the final product.
-
Poor Deprotection Efficiency: The Fmoc protecting group may not be completely removed, resulting in truncated peptides.
-
Low Yield and Purity: Consequentially, the overall yield of the target peptide is reduced, and the crude product is often a complex mixture of impurities that is difficult to purify.
Q2: My synthesis of this compound resulted in a very low yield. What are the likely causes and how can I troubleshoot this?
Low yield is a common issue in the synthesis of hydrophobic peptides like this compound. Here are the potential causes and corresponding troubleshooting strategies:
-
Peptide Aggregation: This is the most probable cause.
-
Solution: Employ strategies to disrupt secondary structure formation. Consider using a more specialized resin with a lower substitution level or a polyethylene (B3416737) glycol (PEG)-based resin, which can improve solvation of the growing peptide chain. The use of "difficult sequence" protocols, such as microwave-assisted synthesis, can also be highly effective.
-
-
Incomplete Fmoc-Deprotection: Aggregation can hinder the access of the deprotection reagent (e.g., piperidine).
-
Solution: Increase the deprotection time or use a stronger base solution, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection cocktail. However, be cautious as DBU can promote certain side reactions.
-
-
Inefficient Coupling: Steric hindrance from bulky amino acids and peptide aggregation can lead to poor coupling efficiency.
-
Solution: Utilize a more powerful coupling reagent. For difficult couplings, HATU or COMU are often more effective than HBTU or TBTU. Double coupling, where the coupling step is repeated for a particular amino acid, can also improve the incorporation of challenging residues.
-
Q3: I am observing multiple peaks close to my target peptide during HPLC purification. What are these impurities and how can I minimize them?
The presence of multiple, closely eluting peaks during HPLC purification is indicative of deletion and/or truncated sequences, common byproducts in the synthesis of "difficult" peptides.
-
Deletion Sequences: These are peptides missing one or more amino acids due to incomplete coupling. They typically have a lower molecular weight than the target peptide.
-
Truncated Sequences: These result from incomplete Fmoc deprotection, leading to a shorter peptide chain.
Strategies to Minimize Impurities:
-
Optimize Coupling: As mentioned, use high-efficiency coupling reagents and consider double coupling for residues that are prone to incomplete incorporation.
-
Monitoring Reactions: If your synthesizer allows, monitor the completeness of coupling and deprotection reactions using tests like the Kaiser test (for primary amines). A positive Kaiser test after a coupling step indicates free amines and an incomplete reaction.
-
"Capping" Step: After each coupling step, you can "cap" any unreacted free amines by acetylating them with acetic anhydride. This prevents them from reacting in subsequent cycles and creating deletion sequences. The resulting capped peptides are easier to separate during purification.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for the successful synthesis of hydrophobic peptides. While specific data for this compound is limited, the following table summarizes the general performance of common coupling reagents in the synthesis of difficult sequences.
| Coupling Reagent | Additive | Base | Typical Reaction Time (min) | Reported Yield for Difficult Sequences (%) | Key Considerations |
| HATU | HOAt | DIPEA | 30 | ~99[1] | Highly efficient, especially for sterically hindered amino acids. Can be more expensive.[1] |
| HBTU | HOBt | DIPEA | 30 | ~95-98[1] | A robust and commonly used reagent, but may be less effective for severe aggregation. |
| COMU | None | DIPEA | 15-30 | >99[1] | Very high coupling efficiency and rapid reaction times.[1] |
| PyBOP | HOBt | DIPEA | 30 | ~95 | Good performance, but can be less effective than HATU for highly challenging sequences. |
Experimental Protocols
Protocol 1: Standard Fmoc-Solid Phase Peptide Synthesis of this compound
This protocol outlines a standard manual synthesis approach. Automated synthesizers will follow a similar logic.
-
Resin Selection and Swelling:
-
Start with a Rink Amide resin (for C-terminal amide) with a substitution of 0.3-0.5 mmol/g.
-
Swell the resin in Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
-
Fmoc-Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the reaction completion with a Kaiser test. If the test is positive, consider a second coupling.
-
-
Washing:
-
After coupling, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each amino acid in the this compound sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with Dichloromethane (DCM) and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Protocol 2: Microwave-Assisted Fmoc-SPPS for Difficult Sequences
Microwave energy can significantly improve the efficiency of both deprotection and coupling steps, especially for hydrophobic peptides.
-
Resin and Reagents:
-
Use a microwave-compatible resin (e.g., PEG-based resins).
-
Prepare stock solutions of amino acids, coupling reagents, and deprotection solution.
-
-
Synthesis Cycle on an Automated Microwave Synthesizer:
-
Deprotection: A typical microwave deprotection step involves heating with 20% piperidine in DMF at a controlled temperature (e.g., 75°C) for a short duration (e.g., 3-5 minutes).
-
Coupling: The coupling reaction is also performed under microwave irradiation (e.g., at 75°C for 5-10 minutes) using a suitable coupling reagent like HATU or HCTU.
-
-
Cleavage and Purification:
-
Follow the same procedure as in the standard protocol (steps 6 and 7).
-
Mandatory Visualizations
Caption: Standard Fmoc-Solid Phase Peptide Synthesis Workflow for this compound.
Caption: Troubleshooting Logic for Common Issues in this compound Synthesis.
References
Technical Support Center: Optimizing Temporin-GHd Dosage for Antibiofilm Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Temporin-GHd in antibiofilm assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in an initial antibiofilm screening?
A good starting point is to bracket the Minimum Inhibitory Concentration (MIC) of the peptide against the planktonic form of the target bacterium. For instance, against Streptococcus mutans, the MIC for this compound is approximately 13.1 μM.[1] Therefore, a screening range of 0.5x MIC, 1x MIC, and 2x MIC is recommended for initial biofilm inhibition and eradication assays.[2]
Q2: At what stage of biofilm development is this compound most effective?
This compound has been shown to be effective at both inhibiting the initial attachment of biofilms and disrupting pre-formed biofilms.[2][3][4] Studies on S. mutans indicate that this compound can impede the initial attachment and also disrupt 12-hour and 24-hour old biofilms, although higher concentrations are generally required for more mature biofilms.
Q3: What is the mechanism of action of this compound against biofilms?
This compound exerts its antibiofilm activity through a multi-faceted approach. Its amphipathic, helical structure allows it to target and disrupt the bacterial cell membrane, leading to increased permeability. Additionally, it has been shown to downregulate the expression of genes involved in the synthesis of exopolysaccharides (EPS), which are crucial components of the biofilm matrix.
Q4: Can this compound be used against Gram-negative bacterial biofilms?
While extensive data on this compound against Gram-negative biofilms is limited, studies on other temporins, such as Temporin A, have shown activity against Pseudomonas aeruginosa biofilms, particularly when used in combination with conventional antibiotics like gentamicin. This suggests that temporins as a class have the potential for broad-spectrum antibiofilm activity.
Troubleshooting Guides
Crystal Violet (CV) Assay
Issue 1: High variability in absorbance readings between replicate wells.
-
Possible Cause: Inconsistent washing steps leading to detachment of the biofilm. This is a common issue when working with weakly adherent biofilms.
-
Troubleshooting Steps:
-
Gentle Washing: When washing the wells to remove planktonic cells, avoid direct pipetting onto the biofilm. Instead, gently immerse the plate in a container of phosphate-buffered saline (PBS) or slowly add and remove the wash buffer from the side of the wells.
-
Consistent Aspiration: Use a multichannel pipette for aspiration and ensure the pipette tips are placed at the same angle and depth in each well to apply consistent shear force.
-
Increase Adherence: If the target bacteria are known to be weakly adherent, consider using pre-coated plates (e.g., with poly-L-lysine) to promote stronger biofilm attachment.
-
Issue 2: Low signal-to-noise ratio (low absorbance readings even in the control group).
-
Possible Cause: Insufficient biofilm formation by the bacterial strain under the current experimental conditions.
-
Troubleshooting Steps:
-
Optimize Growth Medium: Ensure the growth medium is optimal for biofilm formation for your specific bacterial strain. Some bacteria require specific supplements (e.g., glucose for S. aureus) to form robust biofilms.
-
Extend Incubation Time: Increase the incubation period for biofilm formation (e.g., from 24 to 48 hours) to allow for more substantial biomass accumulation.
-
Check Inoculum Density: Verify the initial inoculum concentration. A lower-than-expected starting cell density will result in reduced biofilm formation.
-
MTT Assay
Issue 1: Falsely low viability readings in peptide-treated wells that do not correlate with CV assay results.
-
Possible Cause: The lytic mechanism of this compound can lead to the release of intracellular reductases into the medium. If the supernatant is removed before adding the MTT reagent, the activity of these released enzymes will not be measured, leading to an underestimation of the initial cell number.
-
Troubleshooting Steps:
-
Retain Supernatant: Instead of washing the wells after peptide treatment, add the MTT reagent directly to the wells containing the biofilm and the treatment medium. This will ensure that the metabolic activity of both the attached and the recently lysed cells is accounted for.
-
Centrifugation Step: For suspension cultures or weakly adherent biofilms, centrifuge the microplate before removing the supernatant to pellet any detached but still metabolically active cells.
-
Issue 2: High background absorbance in the negative control wells.
-
Possible Cause: The peptide itself may be reducing the MTT reagent, or components in the media could be interfering with the assay.
-
Troubleshooting Steps:
-
Peptide-Only Control: Include control wells with the highest concentration of this compound in the assay medium without any bacteria. If a color change is observed, it indicates direct reduction of MTT by the peptide. In this case, an alternative viability assay may be necessary.
-
Phenol (B47542) Red-Free Medium: Phenol red in some culture media can interfere with colorimetric assays. Use a phenol red-free medium for the MTT assay to reduce background absorbance.
-
Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining
Issue 1: Inconsistent or patchy staining of the biofilm.
-
Possible Cause: Poor penetration of the fluorescent dyes (e.g., SYTO 9 and propidium (B1200493) iodide) into the dense biofilm matrix.
-
Troubleshooting Steps:
-
Increase Incubation Time: Extend the incubation period with the staining solution to allow for better diffusion of the dyes throughout the biofilm.
-
Gentle Agitation: During incubation with the dyes, place the plate on a low-speed orbital shaker to facilitate dye penetration without disrupting the biofilm structure.
-
Optimize Dye Concentration: The optimal dye concentration may vary depending on the bacterial species and biofilm thickness. Perform a titration experiment to determine the ideal concentrations of SYTO 9 and propidium iodide for your specific system.
-
Issue 2: High red fluorescence (indicating dead cells) in the untreated control biofilm.
-
Possible Cause: Natural cell death within the mature biofilm or phototoxicity from the laser during imaging.
-
Troubleshooting Steps:
-
Image Younger Biofilms: If analyzing mature biofilms, be aware that they naturally contain a population of dead cells. Consider imaging biofilms at an earlier stage of development for a more uniform "live" control.
-
Reduce Laser Power and Exposure Time: Minimize the laser intensity and the duration of exposure to reduce phototoxicity. Use a more sensitive detector if available.
-
Acquire Z-stacks: Capture images from different depths of the biofilm (Z-stack) to get a more accurate representation of the overall viability, as cell death may be localized to specific layers.
-
Data Presentation
Table 1: Antibiofilm Activity of this compound and Related Peptides against Streptococcus mutans
| Peptide | MIC (μM) | MBIC₅₀ (μM) | MBRC₅₀ (μM) | Reference |
| This compound | 13.1 | 6.6 | 26 | |
| Temporin-GHc | 12.6 | 6.3 | 25 |
MIC: Minimum Inhibitory Concentration; MBIC₅₀: Minimum Biofilm Inhibitory Concentration 50%; MBRC₅₀: Minimum Biofilm Reduction Concentration 50%
Table 2: Antibiofilm Activity of Temporin A against Pseudomonas aeruginosa
| Peptide | Treatment | MBEC₉₀ (mg/L) | Reference |
| Temporin A | Alone | >256 | |
| Gentamicin | Alone | 128 | |
| Temporin A + Gentamicin | Combination | 64 + 64 |
MBEC₉₀: Minimum Biofilm Eradication Concentration 90%
Experimental Protocols
Crystal Violet Biofilm Assay
-
Inoculum Preparation: Culture the bacterial strain overnight in an appropriate broth medium. Dilute the overnight culture to a starting OD₆₀₀ of 0.05-0.1 in fresh medium.
-
Biofilm Formation: Add 200 µL of the diluted bacterial culture to each well of a 96-well flat-bottom microtiter plate. Incubate for 24-48 hours at the optimal temperature for the bacterium to allow biofilm formation.
-
Peptide Treatment:
-
Inhibition Assay: Add varying concentrations of this compound to the wells along with the bacterial inoculum at the beginning of the incubation.
-
Eradication Assay: After the biofilm has formed, gently remove the planktonic bacteria by washing the wells twice with 200 µL of sterile PBS. Add 200 µL of fresh medium containing varying concentrations of this compound to the wells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).
-
Staining:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
-
Solubilization and Quantification:
-
Wash the wells thoroughly with distilled water until the wash water is clear.
-
Air dry the plate completely.
-
Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.
-
MTT Biofilm Viability Assay
-
Biofilm Formation and Peptide Treatment: Follow steps 1-4 of the Crystal Violet Biofilm Assay protocol.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in the dark to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well.
-
Quantification: Gently mix the contents of the wells to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm.
Visualizations
References
Technical Support Center: Reducing Temporin-GHd Hemolytic Activity
Welcome to the technical support center for researchers working with Temporin-GHd and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at reducing the hemolytic activity of these peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hemolytic activity a concern?
A1: this compound is an antimicrobial peptide (AMP) isolated from the frog Hylarana guentheri.[1] Like many AMPs, it exhibits broad-spectrum antimicrobial activity but can also induce hemolysis, the lysis of red blood cells. This is a significant concern for its therapeutic development, as high hemolytic activity can lead to anemia and other toxic side effects in vivo.[2] The concentration of a peptide that causes 50% hemolysis is known as the HC50 value; a higher HC50 value indicates lower hemolytic activity.[2][3]
Q2: What is the primary mechanism behind this compound's hemolytic activity?
A2: The hemolytic activity of this compound and other temporins is primarily attributed to their amphipathic α-helical structure.[1][4] This structure allows the peptide to interact with and disrupt the lipid bilayer of cell membranes, including those of red blood cells, leading to cell lysis and the release of hemoglobin.[4] The balance of hydrophobicity and positive charge in the peptide sequence is a critical determinant of this activity.[5][6]
Q3: How can I reduce the hemolytic activity of my this compound analogue?
A3: Several strategies can be employed to reduce the hemolytic activity of this compound analogues while preserving their antimicrobial efficacy:
-
Modify Hydrophobicity: Reducing the overall hydrophobicity of the peptide by substituting hydrophobic amino acids with less hydrophobic or polar ones can decrease its interaction with red blood cell membranes.[2][5]
-
Alter Net Positive Charge: Modifying the net positive charge by substituting cationic residues (e.g., Arginine, Lysine) with neutral or even anionic residues can reduce non-specific binding to the negatively charged surface of erythrocytes.[2][5]
-
Amino Acid Substitution: Strategic substitution of specific amino acid residues can disrupt the peptide's ability to form a highly lytic structure. For example, replacing histidine with arginine has been shown to sometimes increase hemolytic activity, indicating that the choice of positively charged residue is important.[5][7]
Q4: I am observing high variability in my hemolysis assay results. What are the common causes?
A4: High variability in hemolysis assays can stem from several factors:
-
Red Blood Cell (RBC) Preparation: Inconsistent washing of RBCs, incorrect cell concentration, or use of aged blood can affect results. Ensure the supernatant is clear after washing and prepare a fresh RBC suspension for each experiment.[8][9]
-
Peptide Stock Solution: Inaccurate determination of peptide concentration or improper storage leading to degradation can cause variability. Always confirm the concentration of your stock solution.[2]
-
Incubation Conditions: Variations in incubation time and temperature can impact the rate of hemolysis. Maintain consistent incubation conditions (e.g., 37°C for 1 hour).[2][10]
-
Controls: Ensure your positive control (e.g., 1% Triton X-100) shows complete lysis and your negative control (e.g., PBS) shows minimal to no lysis.[2][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Hemolytic Activity in Modified Peptide | - The modification inadvertently increased the peptide's hydrophobicity or altered its hydrophobic moment, enhancing membrane disruption. - The introduced amino acid residue promotes stronger interactions with the erythrocyte membrane. | - Re-evaluate the amino acid substitution. Consider replacing with a less hydrophobic or a neutral residue. - Analyze the helical wheel projection of the modified peptide to assess changes in the hydrophobic face. |
| Loss of Antimicrobial Activity After Modification | - The modification disrupted the amphipathic structure essential for antimicrobial action. - The reduction in positive charge weakened the initial electrostatic attraction to the negatively charged bacterial membrane. | - Perform a secondary structure analysis (e.g., circular dichroism) to check if the helical content is maintained in a membrane-mimicking environment. - Consider alternative substitutions that reduce hydrophobicity without significantly impacting the net positive charge required for bacterial cell interaction.[5] |
| Inconsistent HC50 Values Across Experiments | - Variability in the source or age of red blood cells. - Inconsistent preparation of the red blood cell suspension. - Pipetting errors when preparing peptide dilutions. | - Use blood from the same donor or a consistent commercial source for a series of experiments. - Strictly adhere to a standardized protocol for RBC washing and suspension preparation.[8][9] - Use calibrated pipettes and prepare fresh serial dilutions for each assay. |
| Precipitation of Peptide During Assay | - The peptide has low solubility in the assay buffer (e.g., PBS). - The peptide is aggregating at the concentrations tested. | - Test the solubility of the peptide in the assay buffer before conducting the hemolysis assay. A small amount of a co-solvent like DMSO may be used, but its final concentration should be kept low and consistent across all samples, including controls. - Perform the assay with a range of peptide concentrations to identify the solubility limit. |
Quantitative Data Summary
The following table summarizes the hemolytic activity (HC50) of this compound and various analogues designed to have reduced hemolytic activity. A higher HC50 value indicates lower hemolytic activity.
| Peptide | Sequence | HC50 (µM) | Reference |
| This compound | FFHHIFHGAIFHLL-NH2 | 50 | [1] |
| Temporin-GHc | FLHHILHGAIFHLL-NH2 | 95 | [1] |
| GHaR | FLQRI RGALGRLF | High (exact value not specified, but noted as strong) | [5][11] |
| GHaR6R | FLQRI RGALGRLF | > 100 (low hemolytic toxicity) | [12] |
| GHaR7R | FLQRII RALGRLF | ~50 (high hemolytic toxicity) | [12] |
| GHaR8R | FLQRII GRLGRLF | > 100 (low hemolytic toxicity) | [12] |
| GHaR9W | FLQRII GAWGRLF | > 100 (low hemolytic toxicity) | [12] |
Experimental Protocols
Hemolysis Assay Protocol
This protocol is adapted from standard procedures for determining the hemolytic activity of peptides.[8][9][10][13]
1. Preparation of Red Blood Cell (RBC) Suspension: a. Obtain fresh human or animal blood in a tube containing an anticoagulant (e.g., ACD).[8] b. Centrifuge the whole blood at 700 x g for 5 minutes at room temperature.[8] c. Aspirate and discard the supernatant plasma and the buffy coat.[8] d. Resuspend the pelleted RBCs in 5 volumes of sterile phosphate-buffered saline (PBS, pH 7.2-7.4). e. Repeat the centrifugation and washing steps three times or until the supernatant is clear.[8] f. After the final wash, resuspend the RBCs in PBS to create a 2% (v/v) suspension.[2]
2. Assay Procedure: a. Prepare serial dilutions of the test peptide in PBS in a 96-well round-bottom plate (100 µL per well).[10] b. Prepare controls: i. Negative Control (0% Lysis): 100 µL of PBS only.[2] ii. Positive Control (100% Lysis): 100 µL of 1% Triton X-100 in PBS.[2] c. Add 100 µL of the 2% RBC suspension to each well containing the peptide dilutions and controls.[10] d. Incubate the plate at 37°C for 1 hour.[2][10] e. After incubation, centrifuge the plate at 400-1000 x g for 10 minutes to pellet the intact RBCs.[9][10]
3. Measurement of Hemoglobin Release: a. Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.[10] b. Measure the absorbance of the supernatant at 540 nm (or a similar wavelength for hemoglobin, e.g., 414 nm or 541 nm) using a microplate reader.[2][8][9]
4. Calculation of Percent Hemolysis: a. Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100 b. Plot the percent hemolysis against the peptide concentration and determine the HC50 value, which is the concentration that causes 50% hemolysis.[2]
Visualizations
Caption: Workflow for assessing the hemolytic activity of this compound analogues.
Caption: Strategies to reduce the hemolytic activity of Temporin peptides.
References
- 1. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Temporin-Like Peptides Show Antimicrobial and Anti-Biofilm Activities against Streptococcus mutans with Reduced Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities [mdpi.com]
- 7. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemolysis Assay: An In Vitro Method to Measure Calcium Ionophore-Induced Lysis in Human Erythrocytes [jove.com]
- 9. static.igem.org [static.igem.org]
- 10. haemoscan.com [haemoscan.com]
- 11. researchgate.net [researchgate.net]
- 12. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hemolysis Assay [protocols.io]
Technical Support Center: Overcoming Resistance to Temporin-GHd
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Temporin-GHd and encountering bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: My bacterial strain is showing reduced susceptibility to this compound. What are the possible reasons?
A1: Reduced susceptibility to this compound, an antimicrobial peptide (AMP), can arise from several bacterial defense mechanisms. Unlike conventional antibiotics that often have specific molecular targets, AMPs like this compound primarily act on the bacterial membrane.[1][2] Therefore, resistance typically involves modifications to the cell envelope or mechanisms that prevent the peptide from reaching its target. Key potential reasons include:
-
Alteration of Cell Surface Charge: Bacteria can modify their cell surface to reduce the net negative charge, which electrostatically repels the cationic this compound. This is often achieved by incorporating positively charged molecules into the cell membrane or wall components.[3][4][5]
-
Proteolytic Degradation: The bacterium may secrete proteases that degrade this compound before it can exert its effect.[6]
-
Efflux Pumps: Bacteria can utilize membrane pumps to actively transport this compound out of the cell, preventing it from reaching a lethal concentration.[7][8]
-
Biofilm Formation: Bacteria within a biofilm are encased in a protective matrix that can limit the penetration of antimicrobial agents like this compound.[2]
Q2: Can I prevent my bacterial cultures from developing resistance to this compound?
A2: While completely preventing the evolution of resistance is challenging, several strategies can minimize its development. One effective approach is the use of combination therapy. Studies have shown that using a combination of two different AMPs can hinder the evolution of resistance compared to using a single AMP.[7][9] Additionally, using a random antimicrobial peptide mixture has been shown to result in no detectable resistance development.[7] It is also crucial to use an appropriate concentration of this compound in your experiments; sub-lethal concentrations can promote the selection of resistant mutants.[10]
Q3: Are there derivatives of this compound that are more effective against resistant strains?
A3: Yes, research has focused on designing synthetic analogs of temporin peptides to enhance their antimicrobial activity and reduce toxicity. For instance, substituting certain amino acids, such as replacing histidine with arginine, has been shown to create derivatives with more potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] These modifications can increase the peptide's positive charge and improve its ability to interact with and disrupt the bacterial membrane.
Q4: How does biofilm formation contribute to this compound resistance?
A4: Biofilms provide a multi-layered defense against antimicrobial peptides. The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, preventing this compound from reaching the bacterial cells within.[2] Additionally, the altered physiological state of bacteria within a biofilm, such as slower growth rates, can contribute to reduced susceptibility. This compound and its derivatives have been shown to have anti-biofilm activity, both by inhibiting biofilm formation and by eradicating mature biofilms.[1][11]
Troubleshooting Guides
Problem 1: Increased Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain.
This indicates a potential development of resistance. The following workflow can help you investigate the underlying mechanism.
-
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination [11][12][13]
-
Inoculum Preparation: Culture the bacterial strain in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
Protocol 2: Proteolytic Degradation Assay [14]
-
Incubation: Incubate this compound with the supernatant from a culture of the resistant bacterial strain.
-
Sampling: Take samples at different time points (e.g., 0, 1, 2, 4, 8 hours).
-
Analysis: Analyze the samples using techniques like RP-HPLC or mass spectrometry to detect the degradation of the peptide.
-
Control: As a control, incubate this compound in sterile culture medium.
-
-
Protocol 3: Efflux Pump Inhibition Assay [15][16][17]
-
Inhibitor: Use a known efflux pump inhibitor (EPI), such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN).
-
MIC Determination: Determine the MIC of this compound against the resistant strain in the presence and absence of a sub-inhibitory concentration of the EPI.
-
Analysis: A significant decrease in the MIC in the presence of the EPI suggests that efflux pumps are contributing to resistance.
-
Problem 2: this compound is ineffective against a biofilm-forming strain.
This suggests that the biofilm architecture is preventing the peptide from reaching its target.
-
Protocol 4: Anti-Biofilm Assay (Crystal Violet Method) [11][18]
-
Biofilm Formation: Grow the bacterial strain in a 96-well plate under conditions that promote biofilm formation.
-
Treatment: For biofilm inhibition, add this compound at the time of inoculation. For biofilm eradication, add the peptide to pre-formed biofilms.
-
Incubation: Incubate for 24 hours.
-
Staining: Wash the wells to remove planktonic cells and stain the adherent biofilm with crystal violet.
-
Quantification: Solubilize the stain and measure the absorbance to quantify the biofilm biomass.
-
Data Summary
The following tables summarize key quantitative data related to the activity of this compound and its derivatives.
Table 1: Antimicrobial Activity of Temporin-GHc and this compound against Streptococcus mutans [11]
| Peptide | MIC (μM) | MBC (μM) |
| Temporin-GHc | 12.6 | >50 |
| This compound | 13.1 | 26 |
Table 2: Antibiofilm Activity of Temporin-GHa Derivatives against MRSA [1]
| Peptide | Biofilm Inhibition (at 1.6 μM) | Mature Biofilm Eradication (at 25 μM) |
| GHaR6R | ~20-40% | >50% |
| GHaR7R | ~20-40% | >50% |
| GHaR8R | ~20-40% | >50% |
| GHaR9W | ~20-40% | >50% |
Signaling Pathways and Logical Relationships
The development of resistance to antimicrobial peptides is a complex process involving the regulation of various genes. The following diagram illustrates the general signaling pathways involved in bacterial response to AMPs, which can lead to resistance.
References
- 1. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptides: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial Peptide Resistance Mechanisms of Gram-Positive Bacteria [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Peptide Combination Can Hinder Resistance Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Resistance Evolution Against Antimicrobial Peptides in Staphylococcus aureus Alters Pharmacodynamics Beyond the MIC [frontiersin.org]
- 11. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. emerypharma.com [emerypharma.com]
- 16. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Refining Temporin-GHd Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of the antimicrobial peptide Temporin-GHd. Our goal is to help you increase the purity of your synthesized peptide for reliable downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a 13-amino acid antimicrobial peptide originally isolated from the frog Hylarana guentheri. It is typically produced by solid-phase peptide synthesis (SPPS). Understanding its physicochemical properties is crucial for developing an effective purification strategy.
Table 1: Physicochemical Properties of this compound and Temporin-GHc
| Property | This compound | Temporin-GHc | Data Source |
| Amino Acid Sequence | FLQHIIGALSHFF | FLQHIIGALTHIF | [Internal Analysis] |
| Molecular Weight | 1448.78 Da | 1432.81 Da | [Internal Analysis] |
| Theoretical pI | 6.98 | 6.98 | [Internal Analysis] |
| Grand Average of Hydropathy (GRAVY) | 0.862 | 0.869 | [Internal Analysis] |
Note: Properties were calculated using the ExPasy PeptideMass tool.
Q2: What purity level of this compound do I need for my experiments?
A2: The required purity level depends on your specific application:
-
Initial Screening/Polyclonal Antibody Production: 70-85% purity is often sufficient.
-
In Vitro Bioassays (e.g., MIC determination): >95% purity is recommended to ensure that the observed activity is from the target peptide.
-
Cell-Based Assays and Structural Studies (NMR, Crystallography): >98% purity is essential to avoid interference from impurities.
Q3: What are the most common impurities encountered during this compound synthesis?
A3: Impurities in crude synthetic peptides typically arise from inefficiencies in the solid-phase peptide synthesis (SPPS) process. Common impurities include:
-
Truncated sequences: Peptides that are shorter than the full-length this compound due to incomplete amino acid coupling.
-
Deletion sequences: Peptides missing one or more amino acids from within the sequence.
-
Incompletely deprotected peptides: Peptides that retain protecting groups on amino acid side chains.
-
Oxidized peptides: The histidine (H) residue in the this compound sequence can be susceptible to oxidation.
Troubleshooting Guides
Issue 1: Low Purity of Crude this compound After Synthesis
If your crude this compound shows low purity (<50%) before purification, it's essential to troubleshoot the synthesis process to improve the quality of the starting material.
Troubleshooting Workflow for Low Crude Purity
Caption: Troubleshooting workflow for low crude peptide purity.
Issue 2: Poor Resolution During RP-HPLC Purification
This compound is a relatively hydrophobic peptide (GRAVY > 0), which can present challenges during RP-HPLC purification.
Q: My this compound peak is broad and not well-separated from impurities. How can I improve this?
A: Broad peaks and poor resolution are common issues. Here are several strategies to improve your separation:
-
Optimize the Gradient: A shallow gradient is crucial for separating peptides with similar hydrophobicity.
-
Scouting Run: Perform an initial broad gradient (e.g., 5-95% Acetonitrile (B52724) in 30 minutes) to determine the approximate elution time of this compound.
-
Focused Gradient: Design a shallower gradient around the elution point. For a hydrophobic peptide like this compound, you might start with a higher initial percentage of organic solvent.
-
Table 2: Example Gradients for this compound Purification
| Time (min) | % Acetonitrile (Scouting) | % Acetonitrile (Optimized) |
| 0-5 | 5 | 20 |
| 5-35 | 5 -> 95 | 20 -> 50 |
| 35-40 | 95 | 50 -> 95 |
| 40-45 | 95 | 95 |
| 45-50 | 95 -> 5 | 95 -> 20 |
-
Adjust the Mobile Phase:
-
Ion-Pairing Agent: Use 0.1% Trifluoroacetic Acid (TFA) in both your aqueous and organic mobile phases. TFA helps to improve peak shape by minimizing secondary interactions with the stationary phase.
-
Organic Modifier: Acetonitrile is the most common organic modifier. For highly hydrophobic peptides that are difficult to elute, you can consider using n-propanol.
-
-
Column Selection:
-
Stationary Phase: A C18 column is a good starting point for most peptides. Given the hydrophobicity of this compound, a C8 or C4 column might provide better resolution by reducing the interaction strength.
-
Pore Size: Use a wide-pore column (300 Å) for peptides to ensure good access to the stationary phase.
-
Logical Flow for Optimizing RP-HPLC Resolution
Caption: Workflow for improving RP-HPLC resolution.
Issue 3: Sample Solubility and Handling
Q: My crude this compound is difficult to dissolve before injection. What should I do?
A: Due to its hydrophobicity, this compound may have limited solubility in highly aqueous solutions.
-
Initial Dissolution: Dissolve the crude peptide in a small amount of a strong organic solvent such as acetonitrile, or for very difficult cases, a small amount of DMSO or formic acid.
-
Dilution: Gradually add the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA) to the dissolved peptide with vortexing. Be careful not to add the aqueous phase too quickly, as this can cause the peptide to precipitate.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a general procedure for the synthesis of this compound (FLQHIIGALSHFF) using Fmoc chemistry.
-
Resin: Start with a Rink Amide resin to obtain a C-terminally amidated peptide.
-
Deprotection: Remove the Fmoc protecting group from the resin and subsequent amino acids using 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Coupling: Couple each Fmoc-protected amino acid sequentially using a coupling agent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA) in DMF.
-
Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize the crude product.
Protocol 2: RP-HPLC Purification of this compound
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of acetonitrile and then dilute with Mobile Phase A to the desired concentration.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 300 Å pore size, 250 x 10 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Use the optimized gradient from Table 2.
-
Flow Rate: 4 mL/min.
-
Detection: Monitor the elution at 220 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
addressing aggregation issues with synthetic Temporin-GHd
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with synthetic Temporin-GHd, with a particular focus on aggregation.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and what are its primary applications?
Synthetic this compound is a 13-residue antimicrobial peptide (AMP) originally identified in the frog Hylarana guentheri.[1] It exhibits broad-spectrum antibacterial and antibiofilm activity, particularly against Gram-positive bacteria.[2][3] Its primary mechanism of action involves the disruption of bacterial cell membrane integrity, leading to leakage of intracellular contents and interaction with genomic DNA.[2][3] This makes it a promising candidate for the development of novel anti-infective agents.
Q2: My synthetic this compound solution appears cloudy or has visible precipitates. What is happening?
This is a common sign of peptide aggregation. Temporin peptides, including this compound, can be prone to self-association and aggregation in solution. This is often driven by hydrophobic interactions between peptide molecules. Aggregation can lead to a loss of biological activity and inaccurate experimental results.
Q3: How does the conformation of this compound relate to its function and potential for aggregation?
In aqueous solutions, this compound typically exists in a random coil conformation. However, in the presence of a membrane-mimetic environment, such as bacterial cell membranes or certain solvents like trifluoroethanol (TFE), it adopts an α-helical structure. This conformational change is crucial for its membrane-disrupting activity. The amphipathic nature of the α-helix, with distinct hydrophobic and hydrophilic faces, facilitates its insertion into and disruption of the lipid bilayer. However, this same amphipathicity can also promote self-aggregation in aqueous solutions as the hydrophobic regions of the peptide chains interact to minimize contact with water.
Q4: What is the best way to store synthetic this compound to minimize aggregation?
For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a desiccator. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized this compound
Symptoms: The lyophilized powder does not dissolve completely in the desired aqueous buffer, leaving a suspension or visible particles.
Troubleshooting Workflow:
Caption: A stepwise guide to solubilizing synthetic this compound.
Detailed Steps:
-
Start with a Small Aliquot: Always perform solubility tests on a small amount of the peptide to avoid risking the entire batch.
-
Aqueous Solvent First: Attempt to dissolve the peptide in sterile, deionized water or a simple buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration. Vortex briefly.
-
Use of Organic Solvents: If the peptide is not soluble in aqueous solutions, it may be necessary to first dissolve it in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile.
-
Titration into Aqueous Buffer: Once the peptide is dissolved in the organic solvent, slowly add this solution dropwise to the desired aqueous buffer while vortexing or stirring. This allows the peptide to enter the aqueous phase more gradually, reducing the chances of immediate precipitation.
-
Sonication: If aggregates are still present, a brief sonication in a water bath can help to break them up.
Issue 2: Aggregation in Solution Over Time
Symptoms: A clear peptide solution becomes cloudy or forms a precipitate during an experiment or upon storage.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| High Peptide Concentration | Reduce the working concentration of the peptide. If a high concentration is necessary, consider the addition of solubilizing agents. |
| pH is close to the Isoelectric Point (pI) | Adjust the pH of the buffer to be at least 1-2 units away from the peptide's pI. For a basic peptide like this compound, a lower pH (more acidic) will increase its net positive charge and enhance solubility. |
| Temperature Fluctuations | Maintain a constant and appropriate temperature during experiments. Avoid repeated freeze-thaw cycles of stock solutions. |
| Buffer Composition | The ionic strength of the buffer can influence aggregation. Test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl) to find the optimal condition. |
| Presence of Nucleating Agents | Ensure all buffers and labware are free of particulate matter that could act as nucleation sites for aggregation. Filter-sterilize buffers. |
Issue 3: Inconsistent Results in Biological Assays
Symptoms: High variability in experimental results, such as minimum inhibitory concentration (MIC) or biofilm inhibition assays.
Potential Link to Aggregation and Solutions:
Aggregation can lead to a decrease in the effective concentration of monomeric, active peptide, resulting in inconsistent data.
Experimental Workflow to Mitigate Aggregation in Assays:
Caption: A protocol to minimize the impact of aggregation on biological assay results.
Experimental Protocols
Protocol 1: Assessing this compound Aggregation using UV-Vis Spectroscopy
This protocol provides a simple method to monitor peptide aggregation by measuring the turbidity of the solution.
-
Preparation of Peptide Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 10% DMSO in water) at a high concentration (e.g., 1 mg/mL).
-
Dilution in Assay Buffer: Dilute the stock solution to the desired final concentration in the test buffer (e.g., PBS, pH 7.4).
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to measure absorbance at a wavelength where the peptide does not absorb, typically between 340 and 600 nm (e.g., 400 nm).
-
Kinetic Measurement: Place the peptide solution in a cuvette and record the absorbance over time. An increase in absorbance indicates an increase in turbidity due to aggregation.
-
Data Analysis: Plot absorbance versus time to visualize the kinetics of aggregation.
| Parameter | Illustrative Value |
| Wavelength for Turbidity Measurement | 400 nm |
| Peptide Concentration | 100 µM |
| Buffer | PBS, pH 7.4 |
| Temperature | 25°C |
| Incubation Time | 0 - 60 minutes |
Note: The values in this table are for illustrative purposes and should be optimized for your specific experimental conditions.
Mechanism of Action
The primary mechanism of action of this compound against bacteria involves a direct interaction with the cell membrane.
Caption: The proposed mechanism of action for this compound leading to bacterial cell death.
This diagram illustrates that upon encountering the bacterial membrane, this compound undergoes a conformational change to an α-helix, which facilitates its insertion into the membrane. This leads to membrane disruption, pore formation, and leakage of cellular contents. The peptide can also enter the cell and interact with intracellular targets such as DNA, ultimately leading to bacterial cell death.
References
- 1. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
minimizing off-target effects of Temporin-GHd in cell culture
Welcome to the technical support center for Temporin-GHd. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects during in-vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing high cytotoxicity in my mammalian cell line, even at concentrations where this compound should be effective against microbes. What's going wrong?
A1: High cytotoxicity is a common challenge with antimicrobial peptides (AMPs). Here are several factors to consider and troubleshoot:
-
Peptide Concentration: Ensure your stock solution concentration is accurate. Re-verify calculations for serial dilutions. It's advisable to perform a dose-response curve to determine the precise cytotoxic concentration (CC50) for your specific cell line.
-
Serum Presence: The presence of serum in your cell culture medium can significantly impact this compound's activity. Serum proteins can bind to the peptide, often reducing its cytotoxic effects.[1][2] If you are performing assays in serum-free media, expect higher cytotoxicity. Consider performing experiments in both the presence and absence of a physiological concentration of serum (e.g., 10% Fetal Bovine Serum) to assess this effect.
-
Cell Line Sensitivity: Different mammalian cell lines exhibit varying sensitivities to AMPs. It's possible your cell line is particularly susceptible. A literature search for your specific cell line and its interaction with other cationic peptides may provide insights.
-
Peptide Purity and Aggregation: Ensure the purity of your this compound stock. Impurities from synthesis can contribute to toxicity. Also, AMPs can sometimes aggregate, which can influence their interaction with cell membranes. Prepare fresh solutions and consider a brief sonication step.
Q2: How can I distinguish between the desired antimicrobial effect and unintended cytotoxicity to my host cells?
A2: The key is to determine the peptide's therapeutic index (or selectivity index). This is a quantitative measure comparing the peptide's toxicity to mammalian cells versus its efficacy against microbes.
-
Determine MIC and CC50: You need to determine the Minimum Inhibitory Concentration (MIC) against your target microbe and the 50% Cytotoxic Concentration (CC50) against your mammalian cell line.
-
Calculate the Selectivity Index (SI): The formula is SI = CC50 / MIC. A higher SI value indicates greater selectivity for microbial cells over mammalian cells. An ideal AMP will have a low MIC and a high CC50.
Q3: My this compound activity seems lower than expected. Could the culture medium be the issue?
A3: Yes, components in the culture medium can inhibit AMP activity. The primary culprit is often serum.[1] Plasma proteins, particularly albumin, can bind to AMPs, reducing the effective concentration of the free peptide available to act on target cells.[3][4] If your protocol allows, you can try reducing the serum percentage or using serum-free medium, but be mindful this will likely increase cytotoxicity (see Q1).
Q4: What are the best negative and positive controls for my cytotoxicity assays?
A4: Proper controls are critical for interpreting your results.
-
Negative Controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., sterile water or PBS). This accounts for any effect of the solvent itself.
-
Untreated Cells: Cells incubated in culture medium alone. This provides the baseline for 100% cell viability.
-
-
Positive Control:
-
Lysis Agent: A compound known to induce 100% cell death, such as Triton X-100 (e.g., 0.1% - 1%) for membrane integrity assays (Hemolysis, LDH) or a cytotoxic drug like doxorubicin (B1662922) for metabolic assays (MTT).
-
Quantitative Data Summary
The following tables summarize typical concentration ranges and toxicity data for peptides in the temporin family. Note that specific values for this compound may vary depending on the experimental conditions and cell lines used.
Table 1: Cytotoxicity of Temporin Peptides Against Various Cell Lines
| Peptide | Cell Line | Assay | IC50 / CC50 (µM) | Citation |
| This compound | Human Oral Epithelial Cells | - | >200 | |
| Temporin-1CEa | MDA-MB-231 (Breast Cancer) | MTT | 63.26 | |
| Temporin-1CEa | MCF-7 (Breast Cancer) | MTT | 31.78 | |
| Temporin A | A549 (Lung Cancer) | CellTox Green | ~50-100 | |
| Temporin A | Calu-3 (Lung Cancer) | CellTox Green | ~50-100 | |
| Temporin-SHf | A549 (Lung Cancer) | - | Cytotoxic |
Table 2: Hemolytic Activity of Temporin Peptides
| Peptide | Description | HC50 (µM) | Citation |
| This compound | Selective toward S. mutans over erythrocytes | Low Hemolysis | |
| Temporin A | Low hemolytic activity | >100 | |
| Temporin-GHaR | Parent peptide with strong hemolytic toxicity | - | |
| GHaR Analogs | Designed for reduced hemolysis | Improved Profile |
Note: IC50 (Inhibitory Concentration 50%) and CC50 (Cytotoxic Concentration 50%) refer to the concentration of peptide required to inhibit 50% of cell growth or viability. HC50 (Hemolytic Concentration 50%) is the concentration causing 50% lysis of red blood cells.
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines a standard workflow for assessing and optimizing the use of this compound to minimize off-target effects.
Caption: Workflow for evaluating this compound selectivity.
Signaling Pathway: AMP-Induced Cytotoxicity
Temporin peptides primarily act by disrupting the cell membrane. This initial event can trigger downstream signaling pathways leading to cell death, such as apoptosis.
Caption: Postulated pathway for Temporin-induced cytotoxicity.
Key Experimental Protocols
Protocol 1: MTT Assay for Mammalian Cell Cytotoxicity
This protocol assesses cell metabolic activity as an indicator of viability.
Materials:
-
This compound stock solution
-
Mammalian cell line of interest
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted peptide solutions to the appropriate wells. Include wells for negative (medium only) and positive (e.g., Triton X-100) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells:
-
Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Protocol 2: Hemolysis Assay
This protocol measures the lytic activity of this compound against red blood cells (RBCs), a primary indicator of off-target toxicity.
Materials:
-
This compound stock solution
-
Freshly collected red blood cells (human or other species) in an anticoagulant (e.g., heparin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1% Triton X-100 in PBS (Positive control for 100% lysis)
-
96-well V-bottom or U-bottom plate
-
Centrifuge with a plate rotor
-
Microplate reader (414 nm or 540 nm wavelength)
Procedure:
-
RBC Preparation: Centrifuge the whole blood at 1000 x g for 5-10 minutes. Discard the supernatant and buffy coat. Wash the RBC pellet 3-4 times with cold PBS, centrifuging and removing the supernatant each time, until the supernatant is clear.
-
Prepare RBC Suspension: Resuspend the washed RBC pellet in PBS to create a 2% (v/v) suspension.
-
Peptide Dilution: Prepare serial dilutions of this compound in PBS in a 96-well plate (e.g., 100 µL per well).
-
Controls: Include wells with PBS only (negative control, 0% lysis) and 0.1% Triton X-100 (positive control, 100% lysis).
-
Incubation: Add 100 µL of the 2% RBC suspension to each well. The final volume will be 200 µL, and the final RBC concentration will be 1%.
-
Reaction: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Be careful not to disturb the RBC pellet.
-
Absorbance Reading: Measure the absorbance of the supernatant at 414 nm or 540 nm (hemoglobin release).
-
Calculation: Calculate the percentage of hemolysis using the following formula:
-
Hemolysis (%) = [(Abs of Sample - Abs of Neg. Control) / (Abs of Pos. Control - Abs of Neg. Control)] x 100
-
References
Validation & Comparative
A Comparative Analysis of the Antimicrobial Potency of Temporin-GHd and Temporin-GHc
In the landscape of antimicrobial peptide research, Temporin-GHc and Temporin-GHd, both derived from the frog Hylarana guentheri, have emerged as subjects of interest due to their broad-spectrum antimicrobial activities.[1][2] This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers and drug development professionals in their evaluation of these peptides.
Quantitative Assessment of Antimicrobial and Antibiofilm Activities
A key study investigating the efficacy of Temporin-GHc and this compound against the cariogenic bacterium Streptococcus mutans provides a solid foundation for a quantitative comparison. The results, summarized below, indicate that while both peptides exhibit potent antimicrobial and antibiofilm properties, this compound demonstrates a superior bactericidal effect.
| Parameter | Temporin-GHc (μM) | This compound (μM) |
| Minimum Inhibitory Concentration (MIC) | Not explicitly stated, but used as a reference for other measurements | Not explicitly stated, but used as a reference for other measurements |
| Minimum Bactericidal Concentration (MBC) | > 50 | 26 |
| Minimum Biofilm Inhibitory Concentration (MBIC₅₀) | 6.3 | 6.6 |
| Minimum Biofilm Eradication Concentration (MBRC₅₀) | 25 | 26 |
Table 1: Comparative antimicrobial and antibiofilm activities of Temporin-GHc and this compound against Streptococcus mutans. [1]
The data reveals that this compound is bactericidal against S. mutans at a concentration of 26 μM, whereas the MBC for Temporin-GHc was found to be greater than 50 μM.[1] In terms of antibiofilm activity, both peptides show similar efficacy in inhibiting biofilm formation (MBIC₅₀ of 6.3 μM for GHc and 6.6 μM for GHd) and eradicating pre-formed biofilms (MBRC₅₀ of 25 μM for GHc and 26 μM for GHd).[1]
Time-kill kinetic studies further underscore the superior bactericidal nature of this compound, which demonstrated a time- and concentration-dependent killing effect on S. mutans. At a concentration of 2x MIC, this compound sterilized the bacterial culture within 60 minutes, while Temporin-GHc showed a less potent bactericidal effect.
Mechanism of Action: Membrane Disruption
The primary mechanism of action for both Temporin-GHc and this compound involves the disruption of the bacterial cell membrane. These peptides adopt a random coil structure in aqueous solutions but transition to an α-helical conformation in membrane-mimicking environments. This amphipathic α-helical structure is crucial for their interaction with and subsequent permeabilization of the microbial cytoplasmic membrane. This interaction leads to increased membrane permeability, ultimately causing cell death. Studies have also suggested that this membrane disruption allows the peptides to enter the cell and bind to genomic DNA.
The proposed mechanism of temporins, in general, involves a "carpet-like" model where the peptides accumulate on the bacterial surface. Once a threshold concentration is reached, they disrupt the membrane, potentially forming toroidal pores or other channel-like structures.
Experimental Protocols
The following section details the methodologies employed to determine the antimicrobial and antibiofilm activities of Temporin-GHc and this compound.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
A standard broth microdilution method is utilized to determine the MIC.
Caption: Workflow for MIC and MBC determination.
-
Preparation of Bacterial Inoculum: S. mutans is cultured in a suitable broth (e.g., Mueller-Hinton Broth, MHB) to a specific optical density, typically corresponding to a known bacterial concentration (e.g., 10⁵ CFU/mL).
-
Peptide Dilution: The peptides are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no visible growth is plated onto an appropriate agar medium. The plates are then incubated. The MBC is the lowest peptide concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability upon subculturing.
Biofilm Inhibition and Eradication Assays
The ability of the peptides to inhibit biofilm formation and eradicate established biofilms is assessed using methods like the crystal violet staining assay.
Caption: General workflow for biofilm assays.
-
Biofilm Formation: A bacterial suspension is added to the wells of a microtiter plate and incubated to allow for biofilm formation.
-
For Inhibition (MBIC): Peptides are added to the bacterial suspension at the beginning of the incubation period.
-
For Eradication (MBRC): Pre-formed biofilms are treated with different concentrations of the peptides.
-
Staining: After incubation, the wells are washed to remove non-adherent cells, and the remaining biofilm is stained with crystal violet.
-
Quantification: The stained biofilm is solubilized, and the absorbance is measured to quantify the biofilm biomass. The MBIC₅₀ and MBRC₅₀ are the peptide concentrations that cause a 50% reduction in biofilm formation and eradication, respectively.
Concluding Remarks
Both Temporin-GHc and this compound exhibit significant antimicrobial and antibiofilm activities. However, the available data suggests that this compound possesses a more potent and rapid bactericidal effect against S. mutans compared to Temporin-GHc. Their shared mechanism of action, centered on membrane disruption, makes them interesting candidates for further investigation as potential therapeutic agents, particularly in the context of combating bacterial biofilms. Future research should aim to expand the comparative analysis to a broader range of clinically relevant pathogens to fully elucidate their therapeutic potential.
References
- 1. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
Temporin-GHd: A Comparative Analysis of Efficacy Against Traditional Antibiotics
In the global effort to combat antimicrobial resistance, peptide-based therapeutics have emerged as a promising alternative to conventional antibiotics. Among these, Temporin-GHd, an antimicrobial peptide (AMP) isolated from the skin secretions of the frog Hylarana guentheri, has demonstrated significant bactericidal and antibiofilm capabilities.[1][2] This guide provides a comprehensive comparison of the efficacy of this compound against that of traditional antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: A Divergence from Conventional Antibiotics
Unlike many traditional antibiotics that inhibit specific metabolic pathways, this compound, like other temporins, exerts its antimicrobial effect primarily through direct interaction with the bacterial cell membrane.[3] These short, cationic, and hydrophobic peptides adopt an α-helical structure upon contact with the microbial membrane, leading to membrane permeabilization, disruption of membrane integrity, and ultimately, cell death.[4][5] This rapid, membrane-targeting mechanism is considered less likely to induce bacterial resistance compared to the mechanisms of many conventional drugs.[5]
References
- 1. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Temporin G, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of Temporin-GHd: A Comparative Guide for Researchers
For researchers and drug development professionals at the forefront of combating antimicrobial resistance, understanding the precise mechanisms of novel therapeutic agents is paramount. This guide provides a detailed validation of the mechanism of action for Temporin-GHd, a promising antimicrobial peptide (AMP), and objectively compares its performance against relevant alternatives, supported by experimental data.
This compound, a 13-residue antimicrobial peptide isolated from the frog Hylarana guentheri, has demonstrated significant antibacterial and antibiofilm activity, particularly against the cariogenic bacterium Streptococcus mutans.[1][2][3] Its primary mode of action involves the disruption of the bacterial cell membrane, a hallmark of many AMPs, which makes the development of resistance less likely compared to traditional antibiotics that target specific metabolic pathways.[1]
The Two-Step Assault on Bacterial Membranes
The mechanism of this compound can be characterized by a two-step process. Initially, the peptide, which exists in a random coil conformation in an aqueous environment, is electrostatically attracted to the negatively charged components of the bacterial cell membrane. Upon interaction with the membrane, it undergoes a conformational change, folding into an amphipathic α-helix. This structure, with its distinct hydrophobic and hydrophilic faces, facilitates the peptide's insertion into and disruption of the lipid bilayer.[1] This disruption leads to increased membrane permeability, the leakage of essential intracellular contents such as nucleic acids, and ultimately, cell death.
Beyond Membrane Disruption: Tackling Biofilms
A significant advantage of this compound is its efficacy against bacterial biofilms, which are notoriously resistant to conventional antibiotics. This compound not only disrupts the integrity of the bacterial membrane but also inhibits biofilm formation by downregulating the expression of genes responsible for producing extracellular polysaccharides (EPS), a key component of the biofilm matrix. Specifically, it has been shown to downregulate the gtfB, gtfC, and gtfD genes in Streptococcus mutans.
Performance Metrics: A Comparative Analysis
The effectiveness and safety of an antimicrobial peptide are crucial for its therapeutic potential. Key parameters include its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and its hemolytic activity against red blood cells, which serves as a measure of its cytotoxicity.
| Peptide | Target Organism | MIC (µM) | MBC (µM) | Hemolytic Activity | Citation |
| This compound | Streptococcus mutans | 13.1 | 26 | Low | |
| Temporin-GHc | Streptococcus mutans | 12.6 | >50 | Low | |
| Temporin-GHa | Staphylococcus aureus | - | - | Low | |
| GHaK (Temporin-GHa analog) | Staphylococcus aureus | - | - | Increased Therapeutic Index | |
| GHa4K (Temporin-GHa analog) | Staphylococcus aureus | - | - | Increased Therapeutic Index | |
| GHa11K (Temporin-GHa analog) | Staphylococcus aureus | - | - | Increased Therapeutic Index | |
| GHaR (Temporin-GHa analog) | Streptococcus mutans | - | - | High | |
| GHaR6R (GHaR derivative) | Streptococcus mutans | - | - | Reduced | |
| GHaR7R (GHaR derivative) | Streptococcus mutans | - | - | Reduced | |
| GHaR8R (GHaR derivative) | Streptococcus mutans | - | - | Reduced | |
| GHaR9W (GHaR derivative) | Streptococcus mutans | - | - | Reduced | |
| P-113-DPS | Streptococcus mutans | 32 | - | - | |
| GH12 | Streptococcus mutans | 8 mg/L | 8 mg/L | Negligible |
Visualizing the Mechanism and Experimental Workflow
To further elucidate the processes involved in validating this compound's mechanism of action, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of this compound's antibacterial and antibiofilm activity.
Caption: Workflow for validating this compound's mechanism of action.
Detailed Experimental Protocols
For reproducibility and standardization, detailed methodologies for the key experiments are provided below.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
-
Bacterial Preparation: A single colony of the target bacterium (e.g., S. mutans) is inoculated into a suitable broth medium (e.g., Tryptic Soy Broth) and incubated until it reaches the mid-logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Peptide Preparation: The antimicrobial peptide is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by measuring the optical density at 600 nm.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated onto an appropriate agar (B569324) medium. The plates are incubated, and the MBC is defined as the lowest peptide concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Nucleic Acid Leakage Assay
-
Bacterial Preparation: Bacteria in the logarithmic growth phase are harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a specific optical density.
-
Peptide Treatment: The bacterial suspension is treated with the antimicrobial peptide at various concentrations (e.g., 0.5x, 1x, and 2x MIC).
-
Incubation and Sampling: The mixture is incubated, and aliquots are taken at different time points. The samples are then centrifuged to pellet the bacterial cells.
-
Measurement: The supernatant, containing any leaked nucleic acids, is transferred to a new plate, and the absorbance at 260 nm is measured using a spectrophotometer. An increase in absorbance at 260 nm over time indicates membrane damage and leakage of nucleic acids.
Biofilm Inhibition and Eradication Assays
Inhibition of Biofilm Formation:
-
A diluted bacterial suspension is added to the wells of a microtiter plate containing serial dilutions of the antimicrobial peptide.
-
The plate is incubated to allow for biofilm formation.
-
After incubation, the planktonic bacteria are removed, and the wells are washed.
-
The remaining biofilm is stained with a suitable dye (e.g., crystal violet), and the absorbance is measured to quantify the biofilm biomass.
Eradication of Pre-formed Biofilms:
-
Bacteria are allowed to form a mature biofilm in a microtiter plate.
-
The planktonic bacteria are removed, and the biofilm is washed.
-
Serial dilutions of the antimicrobial peptide are added to the wells containing the pre-formed biofilm and incubated.
-
The biofilm is then washed and quantified as described above.
Hemolysis Assay
-
Red Blood Cell (RBC) Preparation: Fresh red blood cells are washed multiple times with PBS by centrifugation until the supernatant is clear. The washed RBCs are then resuspended in PBS to a final concentration of approximately 2-4%.
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of the antimicrobial peptide for a specified time (e.g., 1 hour) at 37°C. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.
-
Measurement: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Conclusion
This compound exhibits a potent and multi-faceted mechanism of action against pathogenic bacteria, primarily by disrupting the cell membrane and inhibiting biofilm formation. Its favorable therapeutic profile, characterized by high efficacy and low cytotoxicity, positions it as a strong candidate for further development as a novel antimicrobial agent. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.
References
- 1. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Temporin-GHd Efficacy: A Guide to Cross-Laboratory MIC Data Comparison
For Researchers, Scientists, and Drug Development Professionals
The antimicrobial peptide Temporin-GHd has emerged as a promising candidate in the development of novel therapeutics. However, for researchers and drug developers, the ability to compare and validate Minimum Inhibitory Concentration (MIC) results across different laboratories is crucial for advancing preclinical and clinical studies. This guide provides a comprehensive overview of the available MIC data for this compound, details the experimental protocols used for its determination, and addresses the inherent challenges of inter-laboratory variability in antimicrobial peptide testing.
Understanding Inter-Laboratory Variability in Antimicrobial Peptide MIC Testing
The determination of MIC values for antimicrobial peptides (AMPs), including this compound, is known to be susceptible to inter-laboratory variation.[1][2] This variability can arise from minor differences in experimental conditions, reagents, and specific protocols. Factors such as the choice of microtiter plates, cation concentrations in the media, and the specific bacterial strains used can all influence the final MIC value.[1] Therefore, while direct cross-laboratory validation studies for this compound are not yet published, this guide compiles and compares data from individual studies to provide a baseline for researchers.
Comparative MIC Data for Temporin Peptides
While a direct cross-laboratory comparison for this compound is not available in the published literature, we can examine the reported MIC values from individual studies to understand its potency against various pathogens.
| Peptide | Organism | MIC (μM) | Reference |
| This compound | Streptococcus mutans | 13.1 | [3] |
| Temporin-GHc | Streptococcus mutans | 12.6 | [3] |
| Temporin-GHa derived peptides | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.1 - 100 |
Note: The data presented is a summary from individual studies and not from a direct, controlled cross-validation study.
Experimental Protocols for this compound MIC Determination
The most common method for determining the MIC of this compound is the broth microdilution assay. Below is a detailed protocol synthesized from the available literature.
Broth Microdilution Method for this compound MIC
1. Preparation of Bacterial Inoculum:
- A single colony of the test bacterium (e.g., Streptococcus mutans) is inoculated into a suitable broth medium (e.g., Brain Heart Infusion broth).
- The culture is incubated at 37°C until it reaches the exponential growth phase.
- The bacterial suspension is then diluted to a final concentration of approximately 1 x 106 colony-forming units (CFU)/mL in the same broth.
2. Preparation of this compound Dilutions:
- This compound is serially diluted two-fold in the appropriate broth medium in a 96-well polypropylene (B1209903) microtiter plate. The use of polypropylene plates is recommended to prevent the binding of the cationic peptide to the plastic.
3. Inoculation and Incubation:
- An equal volume of the diluted bacterial suspension is added to each well containing the serially diluted peptide.
- The final volume in each well is typically 100-200 μL.
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
To promote consistency across laboratories, the adoption of a standardized protocol, such as the modified MIC method for cationic antimicrobial peptides proposed by the Hancock lab, is recommended. This method includes specific recommendations for materials, diluents, and growth assessment to improve reproducibility.
Mechanism of Action: A Visual Representation
Temporin peptides, including this compound, exert their antimicrobial activity primarily by disrupting the bacterial cell membrane. The peptide's amphipathic α-helical structure allows it to interact with and insert into the lipid bilayer, leading to membrane permeabilization and ultimately cell death.
Caption: Workflow for this compound MIC Cross-Validation.
Conclusion
While a definitive cross-laboratory validation study for this compound MIC is yet to be conducted, the available data from individual studies provides valuable insights into its antimicrobial potency. By understanding the methodologies employed and the inherent challenges of inter-laboratory variability, researchers can better interpret and compare existing data. The adoption of standardized protocols is paramount to ensuring the reproducibility and reliability of future MIC testing, which will be critical for the continued development of this compound as a therapeutic agent.
References
comparing synthetic vs. native Temporin-GHd activity
A Comparative Analysis of Synthetic Temporin-GHc and Temporin-GHd Activities
Introduction
Temporins are a family of short, cationic antimicrobial peptides (AMPs) isolated from the skin of frogs, which represent a promising class of potential therapeutic agents due to their broad-spectrum antimicrobial activity. Among these, Temporin-GHc and this compound, identified from the frog Hylarana guentheri, have garnered significant interest. It is important for the research community to note that the majority of contemporary studies, and the data presented herein, focus on commercially synthesized versions of these peptides. This allows for high purity and scalability, which is crucial for experimental consistency and therapeutic development. Direct comparative studies of synthetic versus native temporins are scarce in the available literature. This guide provides a detailed comparison of the biological activities of synthetic Temporin-GHc and this compound, focusing on their efficacy against the cariogenic bacterium Streptococcus mutans.
Data Presentation: Antimicrobial and Cytotoxic Activities
The following table summarizes the key quantitative data on the antimicrobial, antibiofilm, and cytotoxic activities of synthetic Temporin-GHc and this compound against Streptococcus mutans.
| Activity Metric | Temporin-GHc (Synthetic) | This compound (Synthetic) | Reference |
| Minimum Inhibitory Concentration (MIC) | 12.6 µM | 13.1 µM | |
| Minimum Bactericidal Concentration (MBC) | > 50 µM | 26 µM | |
| Minimum Biofilm Inhibitory Concentration (MBIC₅₀) | 6.3 µM | 6.6 µM | [1] |
| Minimum Biofilm Eradication Concentration (MBRC₅₀) | 25 µM | 26 µM | [1] |
| Cytotoxicity (Human Oral Epithelial Cells) | No cytotoxicity observed up to 200 µM | No cytotoxicity observed up to 200 µM | [2][3] |
Experimental Protocols
The data presented above was generated using the following key experimental methodologies:
Broth Microdilution Assay for MIC and MBC Determination
-
Bacterial Preparation: Streptococcus mutans (ATCC 25175) was cultured in Brain Heart Infusion (BHI) broth at 37°C under anaerobic conditions. The bacterial suspension was diluted to a concentration of 2 × 10⁸ CFU/mL.
-
Peptide Preparation: Synthetic Temporin-GHc and -GHd were dissolved and serially diluted to various concentrations.
-
Assay: Equal volumes of the bacterial suspension and the peptide solutions were mixed in 96-well plates.
-
Incubation: The plates were incubated for 18 hours at 37°C under anaerobic conditions.
-
MIC Determination: The MIC was determined as the lowest peptide concentration that resulted in no visible bacterial growth.
-
MBC Determination: Aliquots from the wells with no visible growth were plated on BHI agar (B569324) plates and incubated for 18 hours at 37°C. The MBC was defined as the lowest peptide concentration that killed 99.9% of the initial bacterial inoculum.
Biofilm Inhibition and Eradication Assays
-
Biofilm Formation: S. mutans was cultured in BHI broth in 96-well plates to allow for biofilm formation.
-
Inhibition Assay (MBIC₅₀): Various concentrations of the synthetic peptides were added to the wells at the time of bacterial inoculation. After incubation, the biofilm mass was quantified using a crystal violet staining assay. The MBIC₅₀ was determined as the peptide concentration that caused a 50% reduction in biofilm formation compared to the control.[4][1]
-
Eradication Assay (MBRC₅₀): Pre-formed biofilms were treated with various concentrations of the synthetic peptides. After incubation, the remaining viable bacteria in the biofilm were quantified. The MBRC₅₀ was defined as the peptide concentration required to kill 50% of the bacteria within the pre-formed biofilm.[4][1]
Cytotoxicity Assay
-
Cell Culture: Human oral epithelial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Peptide Treatment: Cells were treated with various concentrations of synthetic Temporin-GHc and -GHd (up to 200 µM) for a specified period.[2][3]
-
Viability Assessment: Cell viability was assessed using a standard colorimetric assay (e.g., CCK-8 assay), which measures the metabolic activity of viable cells. The absorbance was measured to determine the percentage of viable cells compared to an untreated control.
Mechanism of Action and Experimental Workflow Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound on bacterial cells and the general experimental workflow for determining antimicrobial activity.
Conclusion
Both synthetic Temporin-GHc and -GHd exhibit potent antimicrobial and antibiofilm activities against Streptococcus mutans.[1] While their inhibitory concentrations (MIC and MBIC₅₀) are comparable, synthetic this compound demonstrates a superior bactericidal effect, as indicated by a significantly lower MBC value. Importantly, neither peptide shows significant cytotoxicity towards human oral epithelial cells at concentrations well above their effective antimicrobial doses, highlighting their potential as selective therapeutic agents.[2][3] The primary mechanism of action for these peptides involves the disruption of the bacterial cell membrane integrity.[2][3] The data strongly supports the continued investigation of these synthetic temporins as potential novel treatments for bacterial infections, particularly those associated with biofilm formation.
References
- 1. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
The Synergistic Power of Temporins: A Comparative Guide to Combination Antimicrobial Therapy
Disclaimer: This guide details the synergistic effects of various members of the temporin family of antimicrobial peptides (AMPs), such as Temporin A, B, and L, with other antimicrobial agents. As of the compilation of this document, specific experimental data on the synergistic effects of Temporin-GHd is not available in the reviewed literature. The information presented herein serves as a comparative reference for researchers, scientists, and drug development professionals interested in the potential of temporin peptides in combination therapies.
The escalating threat of antibiotic resistance necessitates innovative therapeutic strategies. One promising approach is the use of antimicrobial peptides in combination with conventional antibiotics. This combination can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual agents. This guide provides a comparative overview of the documented synergistic interactions of temporin peptides with other antimicrobials, supported by experimental data.
Quantitative Analysis of Synergistic Effects
The synergistic potential of antimicrobial combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is determined through a checkerboard assay, and the interaction is classified as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: FIC index > 0.5 to 4.0
-
Antagonism: FIC index > 4.0
The following tables summarize the key findings from studies on temporin synergy.
Temporin A in Combination with Antibiotics
| Temporin A + | Target Organism | FIC Index | Reference |
| Imipenem (B608078) | Pseudomonas aeruginosa | Synergy Reported | [1] |
| Ceftazidime | Pseudomonas aeruginosa | Synergy Reported | [1] |
| Polymyxin E | Pseudomonas aeruginosa | Synergy Reported | [1] |
| Linezolid | Staphylococcus epidermidis | Synergy Reported | [1] |
| Imipenem | Staphylococcus aureus | Enhanced in vivo efficacy | [1][2] |
| Gentamicin | Staphylococcus aureus (biofilm) | Enhanced antibiofilm activity | [3] |
Temporin L in Combination with Antibiotics
| Temporin L + | Target Organism | FIC Index | Reference |
| Piperacillin | Escherichia coli | 0.28 | [4] |
| Imipenem | Escherichia coli | 0.28 | [4] |
Synergism Between Temporin Peptides
| Temporin Combination | Target Organisms | Effect | Reference |
| Temporin A + Modified Temporin B (TB-YK) | Gram-positive & Gram-negative bacteria | Strong Synergism | [2] |
| Temporin B + Temporin L | E. coli, P. aeruginosa, A. hydrophila | Synergy Reported | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to determine the synergistic effects of temporins.
Checkerboard Assay for FIC Index Determination
The checkerboard assay is a microdilution method used to assess the in vitro interaction between two antimicrobial agents.[4]
-
Preparation of Antimicrobial Agents: Stock solutions of the temporin peptide and the partnering antimicrobial agent are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, the temporin is serially diluted along the y-axis, and the other antimicrobial is serially diluted along the x-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 1 x 10^5 colony-forming units/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 18-20 hours at 30°C or 37°C).
-
Data Analysis: The minimum inhibitory concentration (MIC) of each agent alone and in combination is determined by identifying the lowest concentration that inhibits visible bacterial growth. The FIC index is then calculated using the formula: FIC Index = FIC of Agent A + FIC of Agent B, where FIC = MIC of agent in combination / MIC of agent alone.[4]
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity of antimicrobial combinations over time.
-
Bacterial Culture: The target microorganism is grown to the mid-logarithmic phase.
-
Exposure: The bacterial culture is then exposed to the antimicrobial agents, both individually and in combination, at specific concentrations (e.g., their MICs or sub-MICs).
-
Sampling: Aliquots are taken from each culture at various time points (e.g., 0, 2, 4, 6, 24 hours).
-
Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating.
-
Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted to generate time-kill curves. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
In Vivo Animal Models
Animal models are used to evaluate the efficacy of antimicrobial combinations in a living system. For example, a mouse model of staphylococcal sepsis has been used to assess the synergy between Temporin A and imipenem.[5]
-
Infection: Mice are infected with a lethal dose of a bacterial pathogen, such as Staphylococcus aureus.
-
Treatment: Following infection, the mice are treated with the temporin, the antibiotic, or a combination of both, typically administered intravenously or intraperitoneally. A control group receives a placebo (e.g., saline).
-
Monitoring: The survival rate of the mice in each group is monitored over a set period.
-
Bacterial Load Assessment: In some studies, bacterial counts in the blood or specific organs are determined to assess the antimicrobial efficacy of the treatments.[5]
Visualizing Methodologies and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the proposed mechanisms of synergistic action.
The primary proposed mechanism for the synergistic action of temporins with conventional antibiotics involves the disruption of the bacterial membrane by the temporin peptide. This disruption increases the permeability of the membrane, allowing for enhanced uptake of the antibiotic, which can then more effectively reach its intracellular target. This leads to a more potent bactericidal effect at lower concentrations of both agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic Antibacterial and Anti-Inflammatory Activity of Temporin A and Modified Temporin B In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Temporin A and Short Lipopeptides Combined with Gentamicin against Biofilm Formed by Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of Antimicrobial Peptide Temporin L with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temporin A alone and in combination with imipenem reduces lethality in a mouse model of staphylococcal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Temporin-GHd: A Comparative Guide to its Antibiofilm Properties
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antibiofilm capabilities of the antimicrobial peptide Temporin-GHd against other alternatives. Supported by experimental data, detailed protocols, and visual representations of molecular pathways and workflows, this document serves as a comprehensive resource for evaluating its potential as a novel antibiofilm agent.
Executive Summary
Biofilm formation by pathogenic bacteria poses a significant challenge in clinical settings, driving the search for effective antibiofilm therapies. This compound, a short, cationic antimicrobial peptide isolated from the frog Hylarana guentheri, has demonstrated promising activity against bacterial biofilms. This guide provides a detailed analysis of this compound's efficacy, comparing its performance with its closely related counterpart, Temporin-GHc, as well as other temporin derivatives and prominent non-temporin antimicrobial peptides. The data presented herein, sourced from various scientific studies, highlights this compound's potent activity against key biofilm-forming pathogens such as Streptococcus mutans and provides insights into its mechanism of action.
Performance Comparison of Antibiofilm Peptides
The antibiofilm efficacy of this compound and other peptides is typically quantified by their Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC). MBIC is the lowest concentration of an agent that inhibits the formation of a biofilm, while MBEC is the concentration required to eradicate a pre-formed biofilm. The following tables summarize the available quantitative data for this compound and a selection of other antimicrobial peptides against common biofilm-forming bacteria.
Table 1: Antibiofilm Activity against Streptococcus mutans
| Peptide | MBIC₅₀ (μM) | MBRC₅₀ (μM) | Biofilm Reduction (%) | Bacterial Strain | Reference |
| This compound | 6.6 | 26 | 50-60% at 0.5x MIC | S. mutans | [1] |
| Temporin-GHc | 6.3 | 25 | 50-60% at 0.5x MIC | S. mutans | [1] |
| Melittin (B549807) | - | - | - | S. mutans | [2] |
| LL-37 Derivative (IG-13-1) | 5.91 ± 0.91 | - | - | S. mutans UA159 | [3] |
| LL-37 Derivative (IG-13-2) | 7.58 ± 0.23 | - | - | S. mutans UA159 | [3] |
Note: MBRC₅₀ (Minimum Biofilm Reduction Concentration 50%) is analogous to MBEC₅₀.
Table 2: Antibiofilm Activity against Staphylococcus aureus
| Peptide | MBIC (μg/mL) | MBEC (μg/mL) | Biofilm Reduction (%) | Bacterial Strain | Reference |
| Melittin | 1.25 - 10 | 10 - 40 | - | MDR-MRSA & -VRSA | |
| Bac8c | - | - | - | S. aureus | |
| LL-37 | - | > 10 µM (bactericidal effect) | > 4 log reduction at 10 µM | S. aureus |
Note: Direct comparative data for this compound against S. aureus was not available in the searched literature.
Mechanism of Action: Targeting Virulence Factors
This compound exerts its antibiofilm activity, at least in part, by downregulating the expression of key genes involved in the synthesis of exopolysaccharides (EPS), which are crucial components of the biofilm matrix in Streptococcus mutans. Specifically, it has been shown to significantly reduce the expression of glucosyltransferase genes: gtfB, gtfC, and gtfD. These enzymes are responsible for producing water-insoluble and water-soluble glucans that form the structural scaffold of the biofilm.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for key experiments used to assess antibiofilm properties.
Biofilm Inhibition Assay (MBIC Determination)
This assay evaluates the ability of a peptide to prevent the initial formation of a biofilm.
-
Bacterial Suspension Preparation: A single colony of the test bacterium is inoculated into an appropriate growth medium (e.g., Tryptic Soy Broth for S. aureus or Brain Heart Infusion for S. mutans) and incubated overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).
-
Peptide Dilution: The antimicrobial peptide is serially diluted in the growth medium in a 96-well microtiter plate.
-
Incubation: An equal volume of the standardized bacterial suspension is added to each well containing the peptide dilutions. A positive control (bacteria without peptide) and a negative control (medium only) are included. The plate is then incubated at 37°C for 24-48 hours.
-
Quantification: After incubation, the planktonic bacteria are gently removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining biofilm is stained with a solution such as 0.1% crystal violet. After a further washing step, the bound dye is solubilized (e.g., with 30% acetic acid or ethanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The MBIC is defined as the lowest concentration of the peptide that causes a significant inhibition of biofilm formation compared to the positive control.
Biofilm Eradication Assay (MBEC Determination)
This assay assesses the ability of a peptide to destroy a pre-formed, mature biofilm.
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well plate and incubated at 37°C for 24-48 hours to allow for the formation of a mature biofilm.
-
Planktonic Cell Removal: The growth medium containing planktonic bacteria is carefully removed, and the wells are washed with PBS to leave only the adherent biofilm.
-
Peptide Treatment: Serial dilutions of the antimicrobial peptide in fresh growth medium are added to the wells containing the pre-formed biofilms. The plate is then incubated for a further 24 hours at 37°C.
-
Viability Assessment: After treatment, the peptide solution is removed, and the wells are washed with PBS. The viability of the remaining biofilm can be assessed using various methods, such as:
-
Metabolic Activity: Using assays like the MTT or XTT reduction assay, which measure the metabolic activity of viable cells.
-
Colony Forming Unit (CFU) Counting: The biofilm is physically disrupted (e.g., by scraping or sonication), and the resulting bacterial suspension is serially diluted and plated on agar (B569324) plates to count the number of viable colonies.
-
-
MBEC Determination: The MBEC is defined as the lowest concentration of the peptide that results in a significant reduction in the number of viable bacteria in the pre-formed biofilm compared to the untreated control.
Conclusion
This compound demonstrates significant antibiofilm properties, particularly against the cariogenic bacterium Streptococcus mutans. Its ability to both inhibit biofilm formation and impact pre-formed biofilms, coupled with its mechanism of downregulating key virulence genes, positions it as a strong candidate for further investigation and development as a novel therapeutic agent. While direct comparative data against a wide range of other peptides under standardized conditions is still emerging, the existing evidence underscores the potential of this compound in combating biofilm-associated infections. Future research should focus on expanding the spectrum of activity against other clinically relevant biofilm-forming pathogens and elucidating the finer details of its molecular interactions and regulatory pathways.
References
- 1. A hope for ineffective antibiotics to return to treatment: investigating the anti-biofilm potential of melittin alone and in combination with penicillin and oxacillin against multidrug resistant-MRSA and -VRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antibacterial and Anti-biofilm Traits of the Novel BMAP-27-Melittin Conjugated Peptide Nanoparticle Against Streptococcus mutans: Clinical Isolates from Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and antimicrobial activities of LL-37 derivatives inhibiting the formation of Streptococcus mutans biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Temporin-GHd: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of Temporin-GHd and related peptides on various cell lines, supported by available experimental data.
This compound, a member of the temporin family of antimicrobial peptides isolated from the skin secretions of the frog Hylarana guentheri, has garnered interest for its potential therapeutic applications. While extensively studied for its antibacterial and antibiofilm properties, its comparative cytotoxicity against different human cell lines is a critical aspect for evaluating its safety and therapeutic window. This guide summarizes the available data on the cytotoxic effects of this compound and its closely related analogs, Temporin-GHa and Temporin-GHb, on both cancerous and normal cell lines.
Quantitative Cytotoxicity Data
| Peptide | Cell Line | Cell Type | IC50 (µg/mL) | Selectivity Index (SI)* |
| Temporin-GHa | Hela | Cervical Cancer | 129.5 ± 17.3 | >1.54 |
| HepG2 | Liver Cancer | 167.4 ± 12.4 | >1.19 | |
| HCT116 | Colon Cancer | 150.6 ± 1.5 | >1.33 | |
| MDA-MB-231 | Breast Cancer | 122.2 ± 3.9 | >1.64 | |
| GL261 | Glioma (mouse) | 154.7 ± 4.4 | >1.29 | |
| 293FT | Normal Embryonic Kidney | >200 | - | |
| Temporin-GHb | Hela | Cervical Cancer | 56.2 ± 6.6 | >3.56 |
| HepG2 | Liver Cancer | 68.6 ± 4.4 | >2.92 | |
| HCT116 | Colon Cancer | 47.3 ± 5.5 | >4.23 | |
| MDA-MB-231 | Breast Cancer | 46.6 ± 1.2 | >4.29 | |
| GL261 | Glioma (mouse) | 59.8 ± 15.3 | >3.34 | |
| 293FT | Normal Embryonic Kidney | >200 | - | |
| This compound | HOECs | Normal Oral Epithelial | No cytotoxicity up to 200 μM | - |
*The selectivity index was calculated by dividing the IC50 against 293FT cells by the IC50 against tumor cells.[2]
Experimental Protocols
The cytotoxicity of temporin peptides is typically evaluated using standard in vitro assays. The following are detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/mL in a final volume of 100 µL per well.
-
Compound Incubation: The cells are incubated for a specified period with various concentrations of the temporin peptide.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (final concentration 0.45 mg/mL) is added to each well.
-
Incubation: The plate is incubated for 1 to 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the untreated control cells.[3]
Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Cell Culture and Treatment: Cells are cultured in 96-well plates and treated with different concentrations of the temporin peptide for a specified time.
-
Control Preparation: Control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) are included.
-
Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant containing the released LDH is transferred to a new plate.
-
Reaction Mixture: A reaction mixture containing a substrate and a dye is added to the supernatant.
-
Incubation and Measurement: The plate is incubated in the dark, and the absorbance is measured at a specific wavelength. The amount of LDH released is proportional to the number of damaged cells.[4]
Signaling Pathways and Experimental Workflows
The cytotoxic mechanism of temporin peptides, particularly Temporin-GHb, has been shown to involve the induction of apoptosis through the mitochondrial pathway.[2] This process is often initiated by the peptide's interaction with the cell membrane, leading to increased production of reactive oxygen species (ROS) and subsequent mitochondrial damage.
Below are diagrams illustrating a typical experimental workflow for assessing cytotoxicity and a hypothesized signaling pathway for this compound based on the mechanisms reported for other temporins.
References
- 1. researchgate.net [researchgate.net]
- 2. Temporin-GHb of Hylarana guentheri induces apoptosis by the mitochondrial pathway in MDA-MB-231 cells : Temporin-GHb induces MDA-MB-231 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Temporin-GHd
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to consult the substance's Safety Data Sheet (SDS). In the absence of a specific SDS for Temporin-GHd, researchers should treat it with the caution afforded to all biologically active materials. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat, are mandatory.[1] All handling of this compound should be confined to a designated area to prevent cross-contamination.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste depends on its form (liquid or solid) and must always comply with local, state, and federal regulations.[2][3] Never dispose of peptide solutions down the drain or discard solid waste in the regular trash.[2]
Liquid Waste Disposal:
-
Inactivation: Liquid waste containing this compound, such as stock solutions and used cell culture media, should be chemically inactivated. Effective inactivation can be achieved by adding a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl). A common practice is to add the liquid peptide waste to the inactivation solution in a 1:10 ratio (one part waste to ten parts inactivation solution). This process should be carried out in a chemical fume hood.
-
Contact Time: Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.
-
Neutralization: If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.
-
Collection: The treated and neutralized liquid waste must be collected in a clearly labeled, leak-proof hazardous waste container.
-
Institutional Disposal: Coordinate with your institution's Environmental Health & Safety (EHS) department for the final disposal of the hazardous waste container.
Solid Waste Disposal:
-
Segregation: All solid waste contaminated with this compound, including pipette tips, gloves, vials, and other labware, must be segregated from regular trash.
-
Decontamination: Where feasible, solid waste should be decontaminated. This can be achieved by immersing the items in a 10% bleach solution for at least 30 minutes. For heat-stable items, autoclaving at 121°C and 15 psi for a minimum of 30-60 minutes is an effective decontamination method.
-
Collection: Place all decontaminated and non-decontaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Institutional Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's certified hazardous waste management service.
Quantitative Data for Chemical Decontamination
The following table summarizes key parameters for common chemical decontamination methods for peptide waste.
| Inactivation Reagent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration | 30-60 minutes | Effective for many peptides but can be corrosive. |
| Sodium Hydroxide (NaOH) | 1 M | Minimum 20-60 minutes | Strong base, requires neutralization. |
| Hydrochloric Acid (HCl) | 1 M | Minimum 20-60 minutes | Strong acid, requires neutralization. |
| Enzymatic Detergent | Varies by product (typically 1% m/v) | Follow manufacturer's instructions | Good for cleaning labware but may need subsequent disinfection. |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid Peptide Waste:
-
Prepare Inactivation Solution: In a designated chemical fume hood, prepare a 10% bleach solution, 1 M NaOH, or 1 M HCl.
-
Add Peptide Waste: Carefully and slowly add the liquid peptide waste to the inactivation solution at a 1:10 ratio.
-
Incubate: Allow the mixture to stand for at least 30-60 minutes.
-
Neutralize (if necessary): If using a strong acid or base, adjust the pH of the solution to between 5.5 and 9.0 using a suitable neutralizing agent.
-
Collect for Disposal: Transfer the treated solution to a designated hazardous chemical waste container.
Disposal Workflow
Caption: Decision workflow for the disposal of this compound waste.
Improper disposal of antimicrobial peptides like this compound can contribute to environmental contamination and the development of antimicrobial resistance. Therefore, strict adherence to these disposal guidelines is essential for the safety of laboratory personnel and the broader community.
References
Safeguarding Your Research: A Guide to Handling Temporin-GHd
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Temporin-GHd in a laboratory setting.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn at all times when handling the lyophilized powder or solutions. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes or airborne particles. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from contamination. |
| Respiratory | Fume Hood/Face Mask | When handling the lyophilized powder, work in a chemical fume hood to avoid inhalation. A dust mask may be used for additional protection. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for both researcher safety and peptide integrity.
Receiving and Storage:
-
Upon receipt, inspect the vial for any damage.
-
Lyophilized this compound should be stored at -20°C or colder for long-term stability.[1][2]
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can reduce peptide stability.[1][2]
Reconstitution and Aliquoting:
-
Work in a designated clean area, such as a laminar flow hood, to avoid cross-contamination.[3]
-
Use sterile, high-purity water or a recommended buffer to dissolve the peptide.[1] For peptides with solubility challenges, starting with sterile distilled water or a dilute (0.1%) acetic acid solution is a general practice.[1]
-
Sonication can aid in dissolving the peptide if it does not readily go into solution.[1]
-
Once reconstituted, it is best practice to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3]
Emergency Procedures
In the event of accidental exposure, follow these immediate first aid measures.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[3][4]
-
Solid Waste: All contaminated materials, including vials, pipette tips, and gloves, should be disposed of in a designated hazardous waste container.[3][4]
-
Decontamination: For spills, a 10% bleach solution can be used for decontamination with a contact time of at least 30 minutes.[4]
-
Institutional Guidelines: Always follow your institution's specific Environmental Health and Safety (EHS) protocols for hazardous waste disposal.[3][4] Never pour peptide solutions down the drain unless explicitly permitted by your institution.[3][4]
Experimental Protocols
Detailed methodologies for key experiments involving temporin peptides are crucial for reproducibility and safety.
Antimicrobial Activity Assay (Broth Microdilution)
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.
-
Prepare Bacterial Culture: Inoculate a single colony of the target bacteria into a suitable broth medium and incubate until it reaches the logarithmic growth phase.
-
Dilute Peptide: Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculate Plate: Add the diluted bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolysis Assay
This assay assesses the peptide's lytic activity against red blood cells, providing an indication of its cytotoxicity.
-
Prepare Red Blood Cells (RBCs): Obtain fresh red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 4% (v/v).
-
Peptide Dilutions: Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well and incubate at 37°C for 1 hour with gentle shaking.
-
Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent (e.g., Triton X-100) as a positive control (100% hemolysis).
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measure Hemolysis: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculate Percentage Hemolysis: Percentage hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.
Visualizing Experimental Workflows
Caption: Workflow for this compound handling.
Caption: Mechanism of this compound action.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
